2-Amino-6-hydroxy-8-mercaptopurine
Beschreibung
BenchChem offers high-quality 2-Amino-6-hydroxy-8-mercaptopurine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-6-hydroxy-8-mercaptopurine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-amino-8-sulfanylidene-7,9-dihydro-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEKNTQSGTVPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=S)N1)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50212631 | |
| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6324-72-7, 28128-40-7 | |
| Record name | 8-Mercaptoguanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6324-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006324727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6324-72-7 | |
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| Record name | 2-Amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |
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| Record name | 2-amino-1,7,8,9-tetrahydro-2-thioxo-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.079 | |
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| Record name | 2-amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-depth Technical Guide to 2-Amino-6-hydroxy-8-mercaptopurine: Structure, Properties, and Applications in Drug Development
This guide provides a comprehensive technical overview of 2-Amino-6-hydroxy-8-mercaptopurine (AHMP), a purine analog of significant interest to researchers, scientists, and professionals in drug development. It delves into the compound's chemical structure, physicochemical properties, synthesis, and its primary mechanism of action as a selective enzyme inhibitor. This document is intended to serve as a valuable resource for understanding the scientific foundation and experimental applications of AHMP.
Introduction: The Significance of a Selective Purine Analog
2-Amino-6-hydroxy-8-mercaptopurine, also known as 8-mercaptoguanine, is a synthetic purine derivative that has garnered attention for its specific interactions with key enzymes in purine metabolism. Its structural similarity to endogenous purines like guanine allows it to function as a modulator of biological pathways, most notably as a preferential inhibitor of xanthine oxidase. This selective inhibition profile distinguishes it from broader-spectrum inhibitors and presents unique opportunities in therapeutic and research applications, particularly in the context of cancer chemotherapy. Understanding the nuances of its chemical behavior and biological activity is paramount for leveraging its full potential in drug discovery and development.
Chemical Structure and Physicochemical Properties
A thorough understanding of the chemical and physical characteristics of 2-Amino-6-hydroxy-8-mercaptopurine is fundamental to its application in research and development.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 2-amino-8-sulfanylidene-7,9-dihydro-3H-purin-6-one[1] |
| Synonyms | 8-Mercaptoguanine, 2-Amino-8-mercapto-7H-purin-6-ol |
| CAS Number | 28128-40-7[1] |
| Molecular Formula | C₅H₅N₅OS[1] |
| Molecular Weight | 183.19 g/mol [1] |
| InChI Key | JHEKNTQSGTVPAO-UHFFFAOYSA-N[1] |
| SMILES | C12=C(NC(=NC1=O)N)NC(=S)N2[1] |
Physicochemical Characteristics
| Property | Value | Source |
| Physical Form | Fine Crystalline Powder[1] | Thermo Scientific Chemicals |
| Color | Yellow[1] | Thermo Scientific Chemicals |
| Melting Point | >300 °C[1] | Thermo Scientific Chemicals |
| Solubility | Sparingly soluble in DMSO (with heating and sonication) | ChemicalBook |
| pKa | Data not readily available | N/A |
| Stability | Store at -20°C.[2] | ChemicalBook |
Synthesis of 2-Amino-6-hydroxy-8-mercaptopurine
The synthesis of 2-Amino-6-hydroxy-8-mercaptopurine can be achieved through the reaction of guanine with a sulfurizing agent. A common and effective method involves the use of phosphorus pentasulfide in a basic solvent like pyridine.
Synthetic Workflow
Caption: Selective inhibition of Xanthine Oxidase by AHMP.
Kinetic Profile of Inhibition
Kinetic studies have quantified the preferential inhibition of xanthine oxidase by 2-Amino-6-hydroxy-8-mercaptopurine.
| Parameter | Substrate: Xanthine | Substrate: 6-Mercaptopurine | Reference |
| IC₅₀ | 17.71 ± 0.29 µM | 0.54 ± 0.01 µM | Kalra et al., 2007 [3] |
| Kᵢ | 5.78 ± 0.48 µM | 0.96 ± 0.01 µM | Kalra et al., 2007 [3] |
| Kₘ of XO | 2.65 ± 0.02 µM | 6.01 ± 0.03 µM | Kalra et al., 2007 [3] |
These data clearly demonstrate that 2-Amino-6-hydroxy-8-mercaptopurine is a significantly more potent inhibitor of 6-mercaptopurine oxidation by xanthine oxidase compared to its effect on xanthine oxidation.
Experimental Protocols: Application in Research
The unique properties of 2-Amino-6-hydroxy-8-mercaptopurine make it a valuable tool in biochemical and pharmacological research.
In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of 2-Amino-6-hydroxy-8-mercaptopurine on xanthine oxidase-mediated oxidation of 6-mercaptopurine.
Materials:
-
Xanthine oxidase (from bovine milk)
-
6-Mercaptopurine (substrate)
-
2-Amino-6-hydroxy-8-mercaptopurine (inhibitor)
-
Sodium phosphate buffer (e.g., 0.2 M, pH 7.4)
-
Spectrophotometer capable of measuring absorbance at 342 nm
Procedure:
-
Prepare a stock solution of 6-mercaptopurine in a suitable solvent (e.g., dilute NaOH) and then dilute to the desired concentration in the phosphate buffer.
-
Prepare a stock solution of 2-Amino-6-hydroxy-8-mercaptopurine in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the same solvent.
-
In a cuvette, combine the sodium phosphate buffer, the 6-mercaptopurine solution, and the desired concentration of the 2-Amino-6-hydroxy-8-mercaptopurine solution (or solvent control).
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 5 minutes).
-
Initiate the reaction by adding a specific amount of xanthine oxidase solution.
-
Immediately monitor the increase in absorbance at 342 nm, which corresponds to the formation of 6-thiouric acid.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration of 2-Amino-6-hydroxy-8-mercaptopurine relative to the solvent control.
-
The IC₅₀ value can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for an in vitro xanthine oxidase inhibition assay.
Safety and Handling
As a chemical reagent, 2-Amino-6-hydroxy-8-mercaptopurine should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Wear protective gloves, protective clothing, and eye protection. Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Directions
2-Amino-6-hydroxy-8-mercaptopurine is a purine analog with a distinct and valuable biochemical profile. Its ability to preferentially inhibit the xanthine oxidase-mediated metabolism of 6-mercaptopurine presents a compelling strategy for enhancing the efficacy of this important anticancer drug while potentially mitigating side effects associated with non-selective xanthine oxidase inhibition. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.
Future research should focus on elucidating the detailed downstream metabolic consequences of selective 6-mercaptopurine oxidation inhibition in cellular and in vivo models. Furthermore, comprehensive in vivo toxicity and pharmacokinetic studies are warranted to fully assess the therapeutic window and clinical viability of 2-Amino-6-hydroxy-8-mercaptopurine as part of a combination chemotherapy regimen. The continued investigation of this and similar selective enzyme inhibitors holds promise for the development of more targeted and effective cancer therapies.
References
-
Kalra, S., Jena, G., Tikoo, K., & Mukhopadhyay, A. K. (2007). Preferential inhibition of xanthine oxidase by 2-amino-6-hydroxy-8-mercaptopurine and 2-amino-6-purinethiol. BMC Pharmacology, 7(1), 1-10. [Link]
- Hitchings, G. H., & Elion, G. B. (1957). U.S. Patent No. 2,800,473. Washington, DC: U.S.
Sources
An In-depth Technical Guide to the Folate Pathway Inhibition by 8-Mercaptoguanine
Introduction
The folate pathway is a critical metabolic route responsible for the de novo synthesis of purines and thymidylate, essential precursors for DNA and RNA synthesis. Its indispensable role in cellular proliferation has made it a prime target for antimicrobial and anticancer therapies. This guide provides a comprehensive technical overview of the mechanism of action of 8-mercaptoguanine, a potent inhibitor of multiple key enzymes within this pathway. We will delve into the molecular interactions, kinetic profiles, and the experimental methodologies used to elucidate its inhibitory effects, offering researchers and drug development professionals a detailed understanding of this promising therapeutic agent.
The Folate Biosynthesis Pathway: A Target for Chemotherapy
Bacteria and lower eukaryotes synthesize folate de novo, a pathway absent in mammals who obtain it from their diet. This metabolic distinction provides a therapeutic window for selective toxicity. The pathway commences with GTP and culminates in the production of tetrahydrofolate (THF), the active cofactor. Several enzymes in this pathway have been successfully targeted by drugs, including dihydrofolate reductase (DHFR) by methotrexate and dihydropteroate synthase (DHPS) by sulfonamides. 8-Mercaptoguanine has emerged as a multi-targeting inhibitor, exhibiting activity against several enzymes in this critical pathway.
Mechanism of Action of 8-Mercaptoguanine
8-Mercaptoguanine (8-MG), a guanine analog, exerts its inhibitory effects by targeting multiple enzymes in the folate biosynthesis pathway. Its primary targets identified to date are 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK), dihydropteroate synthase (DHPS), and dihydroneopterin aldolase (FolB). The multi-target nature of 8-MG is a significant advantage in overcoming drug resistance mechanisms that can arise from single-target inhibitors.
Inhibition of 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase (HPPK)
HPPK catalyzes the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin (HMDP). 8-MG has been shown to be a potent inhibitor of HPPK from Staphylococcus aureus (SaHPPK).
-
Binding and Kinetics: Studies have revealed that 8-MG binds to the pterin-binding site of SaHPPK. Isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) analyses have determined a dissociation constant (KD) in the low micromolar range. The inhibition is non-competitive with respect to ATP, indicating that 8-MG does not bind to the ATP-binding site.
-
Structural Basis of Inhibition: X-ray crystallography and NMR spectroscopy have provided detailed insights into the binding mode of 8-MG within the active site of SaHPPK. The guanine moiety of 8-MG forms key hydrogen bonds with the protein backbone, mimicking the binding of the natural pterin substrate. The 8-mercapto group plays a crucial role in the binding affinity.
Inhibition of Dihydropteroate Synthase (DHPS)
DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate. 8-MG and its derivatives have been shown to inhibit DHPS, suggesting a broader spectrum of activity within the folate pathway.
-
Mode of Inhibition: 8-mercaptoguanine derivatives act as inhibitors of DHPS, with some exhibiting sub-micromolar binding affinities as determined by Surface Plasmon Resonance (SPR).
Inhibition of Dihydroneopterin Aldolase (FolB)
FolB is responsible for the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin. 8-MG has been identified as an inhibitor of FolB from Mycobacterium tuberculosis (MtFolB).
-
Inhibition Kinetics: Enzyme inhibition assays have demonstrated that 8-MG inhibits MtFolB with IC50 values in the submicromolar to low micromolar range. Lineweaver-Burk plot analysis has shown that 8-MG acts as a non-competitive inhibitor with respect to the substrate, 7,8-dihydroneopterin.
Experimental Protocols for Studying 8-Mercaptoguanine Inhibition
A multi-faceted experimental approach is necessary to fully characterize the inhibitory mechanism of 8-mercaptoguanine. This section outlines the key methodologies.
Enzyme Inhibition Assays
Determining the inhibitory potency (IC50) and the mode of inhibition is fundamental. A continuous fluorescence-based assay is a common method.
Protocol: Continuous Fluorescence Assay for FolB Inhibition
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme (e.g., purified MtFolB), the substrate (7,8-dihydroneopterin), and varying concentrations of 8-mercaptoguanine in a suitable buffer (e.g., Tris-HCl with MgCl2).
-
Initiation: Initiate the reaction by adding the substrate.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the formation of the product, 6-hydroxymethyl-7,8-dihydropterin. A spectrofluorophotometer is used for this purpose.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Lineweaver-Burk Plot: To determine the mode of inhibition, perform the assay with varying substrate concentrations at fixed inhibitor concentrations. Plot the reciprocal of the initial velocity (1/V) against the reciprocal of the substrate concentration (1/[S]). The pattern of the lines will indicate whether the inhibition is competitive, non-competitive, or uncompetitive.
Binding Affinity Determination
Direct measurement of the binding affinity between 8-mercaptoguanine and its target enzymes provides crucial thermodynamic data.
Protocol: Surface Plasmon Resonance (SPR)
-
Chip Preparation: Immobilize the purified target enzyme (e.g., HPPK) onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry.
-
Analyte Injection: Inject varying concentrations of 8-mercaptoguanine over the sensor surface.
-
Signal Detection: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the binding of 8-mercaptoguanine to the immobilized enzyme.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (KD) is calculated as koff/kon.
Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Place the purified target enzyme in the sample cell of the calorimeter and 8-mercaptoguanine in the injection syringe, both in the same buffer.
-
Titration: Inject small aliquots of the 8-mercaptoguanine solution into the enzyme solution.
-
Heat Measurement: Measure the heat released or absorbed during the binding event after each injection.
-
Data Analysis: Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the dissociation constant (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.
Structural Elucidation
Visualizing the interaction between 8-mercaptoguanine and its target enzymes at the atomic level is essential for understanding the mechanism and for rational drug design.
Protocol: X-Ray Crystallography
-
Crystallization: Co-crystallize the purified target enzyme with 8-mercaptoguanine or soak pre-formed apo-enzyme crystals in a solution containing 8-mercaptoguanine. This requires screening a wide range of crystallization conditions (precipitants, pH, temperature).
-
Data Collection: Expose the resulting crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination: Process the diffraction data and solve the three-dimensional structure of the enzyme-inhibitor complex using molecular replacement or other phasing methods.
-
Analysis: Analyze the electron density map to model the binding pose of 8-mercaptoguanine within the active site and identify key molecular interactions.
Synthesis of 8-Mercaptoguanine Derivatives
The synthesis of derivatives allows for structure-activity relationship (SAR) studies to optimize potency and selectivity. S8-functionalized derivatives are of particular interest.
General Protocol: Synthesis of S8-Functionalized 8-Mercaptoguanine Derivatives
-
Starting Material: Begin with commercially available 8-mercaptoguanine.
-
S-alkylation: Dissolve 8-mercaptoguanine in a basic solution (e.g., NaOH).
-
Addition of Alkylating Agent: Add the desired alkylating agent (e.g., a substituted benzyl bromide or 2-bromo-1-arylethanone) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for several hours.
-
Purification: Isolate the product by filtration and purify using techniques such as recrystallization or column chromatography.
-
Characterization: Confirm the structure of the synthesized derivative using NMR spectroscopy and mass spectrometry.
Impact on Purine Metabolism and Cellular Effects
Inhibition of the folate pathway by 8-mercaptoguanine has significant downstream effects on purine biosynthesis and, consequently, on cell proliferation and viability.
Disruption of de Novo Purine Synthesis
The folate pathway provides one-carbon units for two key steps in the de novo purine biosynthesis pathway. By inhibiting the production of tetrahydrofolate derivatives, 8-mercaptoguanine effectively starves the cell of the necessary building blocks for purine synthesis. This leads to a depletion of the intracellular pools of adenine and guanine nucleotides, which are essential for DNA and RNA synthesis.
Cytotoxicity
The disruption of purine metabolism ultimately leads to cytotoxicity, particularly in rapidly dividing cells that have a high demand for nucleotides.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Seed cancer cell lines (e.g., leukemia cell lines) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of 8-mercaptoguanine for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Formazan Solubilization: Solubilize the formazan crystals formed by viable cells using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of 8-mercaptoguanine.
Quantitative Data Summary
| Target Enzyme | Organism | Parameter | Value | Method | Reference |
| HPPK | S. aureus | KD | ~11-13 µM | SPR, ITC | |
| HPPK | S. aureus | IC50 | 41 µM | Enzyme Assay | |
| FolB | M. tuberculosis | IC50 | 0.3 µM - 1 µM | Enzyme Assay |
Visualizations
Folate Biosynthesis Pathway and 8-Mercaptoguanine Inhibition
Caption: Inhibition of multiple enzymes in the folate pathway by 8-mercaptoguanine.
Experimental Workflow for Characterizing 8-Mercaptoguanine
Caption: A typical workflow for the comprehensive analysis of 8-mercaptoguanine's inhibitory action.
Conclusion
8-Mercaptoguanine stands out as a multi-targeting inhibitor of the folate biosynthesis pathway, a characteristic that holds significant promise for overcoming drug resistance. Its ability to inhibit HPPK, DHPS, and FolB disrupts the production of essential precursors for nucleic acid synthesis, leading to potent antimicrobial and potential anticancer effects. The detailed experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of 8-mercaptoguanine and its derivatives. Future research should focus on optimizing the scaffold of 8-MG to enhance its potency and selectivity, as well as on in vivo studies to validate its efficacy and safety profiles.
References
-
Chhabra, S., et al. (2013). Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK. PLoS ONE, 8(4), e59535. [Link]
-
Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 35(10), 2872-2878. [Link]
-
Czeczot, A. D. M., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847-855. [Link]
-
Czeczot, A. D. M., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847–855. [Link]
-
Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221. [Link]
-
Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658-666. [Link]
-
Dennis, M. L., et al. (2016). Structure-based design and development of functionalized Mercaptoguanine derivatives as inhibitors of the folate biosynthesis pathway enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase from Staphylococcus aureus. Journal of Medicinal Chemistry, 59(11), 5248-5263. [Link]
-
Deacon, R., et al. (1986). Role of folate dependent transformylases in synthesis of purine in bone marrow of man and in bone marrow and liver of rats. Journal of Clinical Pathology, 39(12), 1349-1352. [Link]
-
Czeczot, A. D. M., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847-855. [Link]
-
Geryk, J., et al. (2020). The Key Role of Purine Metabolism in the Folate-Dependent Phenotype of Autism Spectrum Disorders: An In Silico Analysis. Metabolites, 10(5), 184. [Link]
-
Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer research, 35(10), 2872–2878. [Link]
-
Dennis, M. L., et al. (2018). 8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase. Chemistry – A European Journal, 24(8), 1922-1930. [Link]
-
Moorthy, V. (2023, August 14). Folate Cycle - Folic Acid Metabolism [Video]. YouTube. [Link]
-
Dennis, M. L., et al. (2018). 8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase. Chemistry (Weinheim an der Bergstrasse, Germany), 24(8), 1922–1930. [Link]
-
Geryk, J., et al. (2020). The Key Role of Purine Metabolism in the Folate-Dependent Phenotype of Autism Spectrum Disorders: An In Silico Analysis. Metabolites, 10(5), 184. [Link]
-
de Abreu, R. A., et al. (2001). Differing contribution of thiopurine methyltransferase to mercaptopurine versus thioguanine effects in human leukemic cells. Blood, 98(2), 433–438. [Link]
- Czeczot, A. D. M., et al. (2023).
The Thermodynamics of Interaction: A Technical Guide to the Binding Properties of 8-Mercaptoguanine Analogs
For researchers, medicinal chemists, and drug development professionals, understanding the intricate dance between a potential drug molecule and its biological target is paramount. This guide provides an in-depth exploration of the thermodynamic binding properties of 8-mercaptoguanine (8-MG) and its analogs, a class of compounds showing promise as inhibitors of key enzymes in microbial folate biosynthesis. By delving into the principles and practicalities of quantifying these interactions, we aim to equip scientists with the knowledge to accelerate the development of novel therapeutics.
Introduction: The Significance of 8-Mercaptoguanine as a Scaffold
8-Mercaptoguanine, a simple guanine derivative, has emerged as a promising scaffold for the development of inhibitors targeting enzymes in the folate biosynthetic pathway, such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydroneopterin aldolase (FolB)[1][2]. This pathway is essential for the survival of many pathogens, and its absence in humans makes it an attractive target for antimicrobial drug development. The binding of 8-MG and its analogs to these enzymes is a critical first step in their mechanism of action, and a thorough understanding of the thermodynamics governing this process is essential for rational drug design and lead optimization[3].
This guide will dissect the thermodynamic signatures of 8-mercaptoguanine analogs, providing a framework for interpreting binding data and making informed decisions in the drug discovery pipeline. We will explore the "why" behind experimental choices, ensuring a deep understanding of the principles that underpin robust and reliable data generation.
The Target: The Folate Biosynthesis Pathway
The de novo folate biosynthesis pathway is a series of enzymatic reactions that produce tetrahydrofolate, a crucial cofactor in the synthesis of essential molecules like purines, pyrimidines, and amino acids. In many bacteria, this pathway begins with GTP and involves several key enzymes that are potential drug targets[4][5][6]. 8-Mercaptoguanine and its analogs primarily exert their effects by inhibiting enzymes such as HPPK, which catalyzes the transfer of a pyrophosphate group from ATP to 6-hydroxymethyl-7,8-dihydropterin[1][7].
Quantifying Molecular Interactions: The Thermodynamic Toolkit
To truly understand the affinity and mechanism of binding, we must look beyond simple inhibition assays. Two powerful biophysical techniques, Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), provide a comprehensive thermodynamic and kinetic profile of molecular interactions.
Isothermal Titration Calorimetry (ITC): A Direct Measure of Binding Energetics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment[8]. This label-free, in-solution technique yields the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.
The choice of buffer, concentrations of ligand and protein, and experimental temperature are critical for obtaining high-quality, interpretable ITC data.
-
Buffer Selection: The buffer must maintain the stability and solubility of both the protein and the ligand. Crucially, the buffer's ionization enthalpy can contribute to the observed heat change. Therefore, using buffers with low ionization enthalpies, such as phosphate or acetate, is often preferred to minimize this effect. It is also imperative that the buffer composition for the protein and the ligand are identical to avoid large heats of dilution that can mask the binding signal[9].
-
Concentration Optimization: The concentrations of the protein in the sample cell and the ligand in the syringe are determined by the "c-window," a dimensionless parameter (c = n * [Protein] / KD). For a robust sigmoidal binding curve, the c-value should ideally be between 10 and 500[9]. This ensures that the transition from the unbound to the bound state is adequately captured.
-
Temperature Control: The temperature at which the experiment is conducted influences the binding affinity and the enthalpic and entropic contributions. Running experiments at different temperatures can provide insights into the heat capacity change (ΔCp) of binding, which is related to solvent reorganization upon complex formation.
Sources
- 1. Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-based design and development of functionalized Mercaptoguanine derivatives as inhibitors of the folate biosynthesis pathway enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Probing the binding mechanism of mercaptoguanine derivatives as inhibitors of HPPK by docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptacts.uspto.gov [ptacts.uspto.gov]
- 9. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
Technical Monograph: 8-Mercaptoguanine (8-MG) – Chemo-Biological Interface & Therapeutic Scaffolding
[1]
Executive Summary
8-Mercaptoguanine (8-MG) represents a critical purine scaffold at the intersection of antimicrobial drug design and immunopharmacology.[1] Unlike its clinically established isomers, 6-thioguanine (6-TG) and 6-mercaptopurine (6-MP), which function primarily as antimetabolites in oncology, 8-MG is distinct in its ability to target bacterial folate biosynthesis enzymes (HPPK, DHNA) and serve as a precursor for C8-substituted Toll-like receptor (TLR) agonists.[1] This guide dissects the physicochemical properties, mechanistic pathways, and experimental protocols required to utilize 8-MG as a high-fidelity chemical probe and therapeutic lead.[1]
Chemical Architecture & Physicochemical Properties[1]
Structural Definition & Tautomerism
8-Mercaptoguanine (CAS: 6324-72-7) is formally defined as 2-amino-6-hydroxy-8-mercaptopurine .[1][2] However, its biological activity is dictated by prototropic tautomerism.[1] In aqueous solution at physiological pH, the thione form (8-thioxo) often predominates over the thiol form, influencing hydrogen bonding patterns in enzyme active sites.
| Property | Specification |
| IUPAC Name | 2-amino-8-sulfanyl-1,7-dihydro-6H-purin-6-one |
| Molecular Formula | C₅H₅N₅OS |
| Molecular Weight | 183.19 g/mol |
| pKa Values | pKa₁ ~ 2.5 (N7), pKa₂ ~ 8.5 (SH/NH), pKa₃ ~ 11.5 (N1) |
| Solubility | Low in water; soluble in dilute alkali (NaOH) or DMSO |
| UV Max | ~290 nm (pH dependent) |
Structural Differentiation
Distinguishing 8-MG from its analogs is vital for experimental design, as their biological targets diverge significantly.[1]
| Compound | Substitution | Primary Mechanism | Clinical/Research Use |
| 8-Mercaptoguanine (8-MG) | -SH at C8 | Folate pathway inhibitor (FolB) ; TLR ligand scaffold | Lead compound (Antibacterial) |
| 6-Thioguanine (6-TG) | -SH at C6 | DNA incorporation (false nucleotide) | Acute Myeloid Leukemia (AML) |
| 8-Aminoguanine (8-AG) | -NH₂ at C8 | PNP Inhibitor (Purine Nucleoside Phosphorylase) | T-cell toxicity studies |
| 8-Hydroxyguanine (8-oxoG) | =O at C8 | Oxidative DNA damage marker | Biomarker of oxidative stress |
Mechanism of Action (MOA)
Antimicrobial Activity: Folate Pathway Inhibition
8-MG functions as a potent scaffold for inhibiting enzymes in the folate biosynthesis pathway, specifically in Mycobacterium tuberculosis and Staphylococcus aureus.[1]
-
Target: Dihydroneopterin aldolase (FolB/DHNA) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK).[1]
-
Mechanism: 8-MG mimics the pterin substrate.[1] The C8-thiol group occupies a hydrophobic pocket (HMDP pocket) that normally accommodates the pyrazine ring of the pterin substrate, acting as a competitive inhibitor.
-
Causality: The "H₂N-C-NH-C=O" substructure of 8-MG forms hydrogen bonds with key residues (e.g., Asp, Glu) in the active site, identical to the natural substrate, while the S8-functionalization allows for exploiting adjacent hydrophobic clefts to increase affinity (IC₅₀ < 1 µM for optimized derivatives).[1]
Immunomodulation: TLR7/8 Agonism
While the 8-MG base itself has limited TLR activity, it serves as the heterocyclic core for 8-mercaptoguanosine and other C8-substituted nucleosides.[1]
-
Target: Toll-like Receptors 7 and 8 (Endosomal).[1]
-
Mechanism: S-alkylation at the C8 position of the guanosine derivative creates a ligand that stabilizes the dimeric interface of TLR7/8, triggering the MyD88-dependent signaling cascade.[1] This results in the induction of Type I Interferons (IFN-α) and pro-inflammatory cytokines (TNF-α, IL-12).[1]
MOA Visualization
The following diagram illustrates the dual-pathway potential of the 8-MG scaffold: inhibition of bacterial folate synthesis and activation of host immune responses via TLR pathways.[1]
Figure 1: Dual mechanistic pathways of 8-Mercaptoguanine: Bacterial FolB inhibition vs. Host TLR7/8 activation.[1]
Experimental Methodologies
Protocol: Synthesis of S-Functionalized 8-MG Derivatives
This protocol describes the S-alkylation of 8-MG to generate lipophilic inhibitors for MtFolB.[1] This method relies on the nucleophilicity of the thione sulfur under basic conditions.
Reagents:
-
8-Mercaptoguanine (98% purity)[1]
-
0.5 M Sodium Hydroxide (NaOH)
-
Benzyl bromide (or substituted aryl halide)
-
Ethanol (EtOH)
-
Glacial Acetic Acid (for neutralization)
Workflow:
-
Solubilization: Dissolve 1.0 equivalent (e.g., 1.09 mmol) of 8-MG in 0.5 M NaOH (approx. 5 mL per 200 mg). Ensure complete dissolution; the solution should be clear. Rationale: Deprotonation of the thiol/thione creates the highly nucleophilic thiolate anion.
-
Alkylation: Add 1.1 equivalents of the alkylating agent (e.g., benzyl bromide) dissolved in a minimal volume of Ethanol.
-
Reaction: Stir the mixture at 25°C for 4 hours . Note: Higher temperatures may promote N-alkylation side products.[1]
-
Precipitation: The product typically precipitates out of the basic solution as the reaction proceeds. If not, neutralize carefully with dilute acetic acid to pH 7.0.[1]
-
Purification: Collect the precipitate by vacuum filtration. Wash with cold water (3x) and cold ethanol (1x) to remove unreacted halides. Recrystallize from EtOH/Water if necessary.
Self-Validation Check:
-
TLC: Monitor disappearance of 8-MG (low Rf in organic solvents due to polarity) and appearance of a higher Rf spot.
-
Yield: Expected yields range from 55% to 82%.[1]
Protocol: In Vitro MtFolB Inhibition Assay
To quantify the biological activity of synthesized 8-MG derivatives.[1]
Assay Components:
-
Recombinant MtFolB enzyme.[1]
-
Substrate: 7,8-dihydroneopterin (DHNP).[1]
-
Coupling Enzyme: Alcohol Dehydrogenase (ADH) (for monitoring glycolaldehyde production via NADH consumption).
Steps:
-
Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5).
-
Incubation: Incubate MtFolB (100 nM) with varying concentrations of the 8-MG derivative (0.1 µM – 100 µM) for 10 minutes at 25°C.
-
Initiation: Add DHNP (50 µM) to start the reaction.
-
Detection: Monitor the decrease in absorbance at 340 nm (NADH oxidation) or use a direct HPLC method to measure product formation.
-
Analysis: Plot velocity vs. inhibitor concentration to determine IC₅₀. Note: 8-MG itself has an IC₅₀ of ~0.3 - 1.0 µM against MtFolB.[1]
Safety & Metabolic Profiling
Toxicity & Handling[1]
-
GHS Classification: Skin Irritant (H315), Eye Irritant (H319).[3]
-
Handling: Use nitrile gloves and a fume hood.[1] As a thiopurine, there is a theoretical risk of myelosuppression if systemic absorption is high, although this is less characterized for 8-MG compared to 6-TG.[1]
Metabolic Fate (Xanthine Oxidase)
Unlike 6-mercaptopurine, which is oxidized at the C8 position by Xanthine Oxidase (XO) to form 8-oxo-6-MP, 8-mercaptoguanine is already substituted at C8 .[1]
-
Implication: 8-MG is resistant to the primary oxidative inactivation pathway that clears 6-MP.[1]
-
Degradation: It may undergo desulfurization or further oxidation at the sulfur moiety, but the C8-blockade imparts a distinct pharmacokinetic profile, potentially increasing stability in XO-rich tissues (liver/intestine).[1]
References
-
Vertex Pharmaceuticals & NIH. (2013). Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK. National Institutes of Health.[4] Link
-
Czeczot, A. M., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Stoeckler, J. D., et al. (1982).[4] Inhibitors of purine nucleoside phosphorylase, C(8) and C(5') substitutions. Biochemical Pharmacology. Link
-
ECHEMI. (2024). 8-Mercaptoguanine Safety Data Sheet (SDS) and Chemical Properties. ECHEMI Global Chemical Database.[1] Link
-
MedChemExpress. (2024). TLR7/8 Agonist and Inhibitor Product List and Mechanism of Action. MedChemExpress. Link
HPLC method for detection of 2-Amino-6-hydroxy-8-mercaptopurine
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Detection of 2-Amino-6-hydroxy-8-mercaptopurine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-6-hydroxy-8-mercaptopurine. This purine analog is a significant metabolite of the anticancer and immunosuppressive drug 6-mercaptopurine (6-MP) and a subject of interest for its selective inhibitory action on xanthine oxidase[1]. The protocol detailed herein is designed for researchers, scientists, and drug development professionals, offering a reliable methodology for applications in drug metabolism studies, pharmacokinetic analysis, and cancer research. The method utilizes reversed-phase chromatography with UV detection, ensuring sensitivity and specificity. All procedural steps are explained with a focus on the underlying scientific principles to ensure methodological integrity and reproducibility, in alignment with International Council for Harmonisation (ICH) guidelines[2][3][4].
Introduction and Scientific Rationale
2-Amino-6-hydroxy-8-mercaptopurine is a sulfur-containing purine derivative. Its parent compound, 6-mercaptopurine, is a cornerstone in the treatment of acute lymphocytic leukemia (ALL) and autoimmune diseases[5]. The metabolic pathway of 6-MP is complex, leading to various active and inactive metabolites. Accurate quantification of these metabolites, including 2-Amino-6-hydroxy-8-mercaptopurine, is crucial for understanding the drug's efficacy, metabolism, and potential for toxicity[5][6].
The analytical challenge lies in the separation and detection of this polar molecule from complex biological matrices. Reversed-phase HPLC (RP-HPLC) is the technique of choice for this application. RP-HPLC separates compounds based on their hydrophobicity, using a non-polar stationary phase and a polar mobile phase[7]. By modulating the mobile phase composition, we can achieve fine control over the retention and elution of polar analytes like purine analogs, ensuring sharp, well-resolved peaks suitable for accurate quantification[8][9].
The presence of a mercapto (-SH) group makes the molecule susceptible to oxidation. Therefore, the protocol incorporates dithiothreitol (DTT), a reducing agent, during sample preparation to preserve the integrity of the analyte[10][11]. This application note provides a complete workflow, from sample preparation to data analysis, grounded in established chromatographic principles and validated according to industry standards.
Experimental Workflow Overview
The following diagram outlines the complete experimental procedure, from initial sample handling to the final data analysis and quantification.
Caption: Experimental workflow for HPLC analysis.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
2-Amino-6-hydroxy-8-mercaptopurine: Analytical standard (≥97% purity).
-
Acetonitrile (ACN): HPLC gradient grade.
-
Water: HPLC grade or ultrapure (18.2 MΩ·cm).
-
Ammonium Acetate: ACS grade or higher.
-
Dithiothreitol (DTT): Molecular biology grade.
-
Perchloric Acid (70%): ACS grade.
-
Formic Acid: LC-MS grade (optional, for pH adjustment).
Instrumentation and Consumables
-
HPLC System: A system equipped with a binary or quaternary pump, degasser, autosampler with temperature control, column thermostat, and a Photodiode Array (PDA) or multi-wavelength UV detector.
-
Chromatography Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm or 5 µm particle size).
-
Data Acquisition Software: Chromatography data system (CDS) for instrument control and data processing.
-
Analytical Balance: Readable to 0.01 mg.
-
pH Meter: Calibrated.
-
Centrifuge: Capable of >13,000 x g.
-
Volumetric flasks, pipettes, and autosampler vials.
Detailed Protocols
Preparation of Solutions and Mobile Phase
Rationale: The mobile phase composition is critical for achieving optimal separation. A buffered aqueous phase maintains a consistent pH, ensuring reproducible retention times by controlling the ionization state of the analyte. Acetonitrile is chosen as the organic modifier due to its low UV cutoff and miscibility with water[7].
-
Mobile Phase A (Aqueous): 10 mM Ammonium Acetate in water, pH adjusted to 5.0 with Formic Acid.
-
Weigh 0.7708 g of ammonium acetate and dissolve in 1 L of HPLC-grade water.
-
Adjust the pH to 5.0 using dilute formic acid.
-
Filter through a 0.22 µm membrane filter and degas before use.
-
-
Mobile Phase B (Organic): 100% Acetonitrile.
-
Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of 2-Amino-6-hydroxy-8-mercaptopurine standard.
-
The compound has limited aqueous solubility[12]. Dissolve in 1-2 mL of DMSO or 0.1 M NaOH, then bring to a final volume of 10 mL with Mobile Phase A in a volumetric flask.
-
Store this stock solution at -20°C.
-
-
Working Standard Solutions (0.1 - 50 µg/mL):
-
Prepare a series of working standards by serial dilution of the stock solution with Mobile Phase A. These standards will be used to construct the calibration curve.
-
Sample Preparation Protocol (from Biological Matrix)
Rationale: Biological samples contain proteins and other macromolecules that can interfere with the analysis and damage the HPLC column. A protein precipitation step using perchloric acid is an effective way to remove these interferences[10][13][14]. DTT is essential to prevent the disulfide bonding of the mercapto group, ensuring the analyte is measured in its reduced form[11].
-
To 100 µL of sample (e.g., plasma, cell lysate), add 65 µL of 0.2 M DTT solution. Vortex for 30 seconds[10].
-
Add 100 µL of 0.7 M perchloric acid to precipitate proteins[10].
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean autosampler vial for injection.
HPLC Instrument Parameters
The following table summarizes the optimized instrumental conditions for the analysis.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 10 mM Ammonium Acetate, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detection | UV/PDA at 340 nm |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 15.0 | |
| 15.1 | |
| 20.0 |
Rationale for Detection Wavelength: While many purines are detected at 254 nm, sulfur-containing thiopurines like 6-thioguanine (a related compound) show strong absorbance at higher wavelengths (around 342 nm)[10][13]. A PDA detector should be used to scan the peak and confirm the optimal wavelength, but 340 nm is a validated starting point that offers high sensitivity and specificity.
Method Validation and System Suitability
To ensure the trustworthiness of the results, the analytical method must be validated according to ICH Q2(R1) guidelines[2][3][15].
Caption: Key parameters for HPLC method validation.
-
System Suitability: Before analysis, inject a standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (%RSD) for retention time and peak area should be <2.0%.
-
Specificity: Analyze a blank matrix (prepared using the sample preparation protocol) to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Analyze the prepared working standards across the desired concentration range (e.g., 0.1 - 50 µg/mL). Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥0.998[13].
-
Accuracy: Perform a spike-recovery study by adding known amounts of the analyte to a blank matrix at three concentration levels (low, medium, high). The recovery should be within 85-115%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate samples at the same concentration on the same day. The %RSD should be <2.0%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day or with a different analyst. The %RSD should be <3.0%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically S/N of 3 for LOD and 10 for LOQ, or from the standard deviation of the response and the slope of the calibration curve[2].
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Shifting Retention Times | Inconsistent mobile phase composition, pH drift, column temperature fluctuation. | Prepare fresh mobile phase daily, check pH. Ensure the column oven is stable. Equilibrate the column for at least 20-30 minutes before injection. |
| Peak Tailing or Fronting | Column degradation, buffer/analyte incompatibility, sample overload. | Use a guard column. Check mobile phase pH. Inject a lower concentration of the sample. |
| Low or No Peak Signal | Analyte degradation, incorrect wavelength, detector issue, injection failure. | Prepare fresh sample with DTT. Verify detector wavelength and lamp status. Check autosampler for proper injection. |
| High Backpressure | Column or tubing blockage, mobile phase precipitation. | Filter all mobile phases and samples. Flush the system with a strong solvent (e.g., isopropanol). If necessary, replace the column frit or the column. |
References
- Clinica Chimica Acta. (1980). Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. Clinica Chimica Acta, 102(1), 19–28.
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. International Journal of Pharmaceutical Erudition, 11(3), 01-10. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4). [Link]
-
General HPLC Methods. (n.d.). Purine HPLC-PDA Assay. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
MDPI. (2021). Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis. Metabolites, 11(10), 666. [Link]
-
Annals of Clinical Biochemistry. (1988). HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids. Annals of Clinical Biochemistry, 25(5), 504–509. [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. [Link]
-
ChemBK. (n.d.). 2-Amino-6-methylmercaptopurine. [Link]
-
Teledyne Labs. (n.d.). Purine and Related Compound Purification Strategies. [Link]
-
Semantic Scholar. (2017). HPLC Determination of the Levels of 6-Mercaptopurine Metabolites Suitable for the Clinical Risk Assessment of its Toxicity. Journal of Analytical & Bioanalytical Techniques, 8(2). [Link]
-
Shimadzu. (n.d.). Measurement of Purine Content in Foods Using HPLC. Application News No. L530. [Link]
-
Wikipedia. (n.d.). Mercaptopurine. [Link]
-
Brazilian Journal of Medical and Biological Research. (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. Brazilian Journal of Medical and Biological Research, 37(5), 649–657. [Link]
-
ResearchGate. (2004). An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells. [Link]
Sources
- 1. 2-Amino-6-hydroxy-8-mercaptopurine|High-Purity Research Chemical [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. Mercaptopurine - Wikipedia [en.wikipedia.org]
- 6. HPLC analysis of 6-mercaptopurine and metabolites in extracellular body fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 8. Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. teledynelabs.com [teledynelabs.com]
- 10. Improved HPLC Quantification of 6-Mercaptopurine Metabolites in Red Blood Cells: Monitoring Data and Literature Analysis [mdpi.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. 2-AMINO-6-HYDROXY-8-MERCAPTOPURINE CAS#: 28180-40-7 [m.chemicalbook.com]
- 13. An improved HPLC method for the quantitation of 6-mercaptopurine and its metabolites in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note & Protocol: Optimizing the Solubility of 8-Mercaptoguanine in DMSO and NaOH for Research Applications
Abstract: 8-Mercaptoguanine (8-MG) is a pivotal purine analog in biomedical research, recognized for its role as an inhibitor of key enzymes in the folate biosynthesis pathway, such as 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK).[1] Its therapeutic potential is, however, often hampered by its poor aqueous solubility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for effectively solubilizing 8-MG. We will explore two primary solvent systems: the polar aprotic solvent Dimethyl Sulfoxide (DMSO) and aqueous solutions of Sodium Hydroxide (NaOH). This guide explains the underlying chemical mechanisms of solubilization in each system, offers detailed, validated protocols for preparing stable stock solutions, and provides expert insights into troubleshooting common challenges.
Introduction: The Challenge and Strategy for 8-Mercaptoguanine Solubilization
8-Mercaptoguanine is a synthetic purine analog characterized by a thiol group at the C8 position of the guanine core. This modification is crucial for its biological activity, which includes the inhibition of enzymes like dihydroneopterin aldolase (MtFolB) in Mycobacterium tuberculosis, making it a scaffold of interest for developing novel antimicrobial agents.[2][3]
The primary obstacle in utilizing 8-MG is its crystalline structure and network of intermolecular hydrogen bonds, which render it practically insoluble in water and alcohol.[4][5][6][7] To overcome this, researchers must employ robust solubilization strategies that are compatible with downstream biological assays.
This guide focuses on two effective and widely used methods:
-
Dissolution in Dimethyl Sulfoxide (DMSO): A physical process leveraging a powerful polar aprotic solvent to disrupt the crystal lattice of 8-MG.
-
Dissolution in Sodium Hydroxide (NaOH): A chemical process that involves an acid-base reaction to form a highly water-soluble sodium salt of 8-MG.
Choosing the appropriate solvent system is critical and depends on the specific requirements of the experiment, such as tolerance for organic solvents, pH sensitivity of the assay, and the desired final concentration.
Scientific Principles of Solubilization
A foundational understanding of the physicochemical properties of 8-MG and the solvents is essential for successful solubilization.
Physicochemical Properties of 8-Mercaptoguanine
| Property | Value | Source |
| Chemical Name | 2-Amino-8-thioxo-3,7,8,9-tetrahydro-6H-purin-6-one | [8] |
| Molecular Formula | C₅H₅N₅OS | [9] |
| Molecular Weight | 183.19 g/mol | [9] |
| Appearance | Brown to pale yellow solid/powder | [6][9] |
| Melting Point | >400°C | [9] |
| Aqueous Solubility | Practically insoluble | [4][5][6][7] |
The key to 8-MG's solubility behavior lies in its acidic protons. The thiol group (-SH) and the N-H protons within the purine ring system can be deprotonated by a strong base. This acidic nature is the foundation for its high solubility in alkaline solutions.
Mechanism 1: Solubilization in DMSO
DMSO, (CH₃)₂SO, is a highly polar aprotic solvent with an exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[10][11] Its mechanism of action for dissolving 8-MG is physical:
-
Disruption of Crystal Lattice: The strong dipole of the sulfoxide group in DMSO effectively penetrates the crystal lattice of 8-MG.
-
Solvation: DMSO molecules form a solvation shell around each 8-MG molecule, preventing re-aggregation and keeping it in solution.
This process does not chemically alter the 8-MG molecule. However, it is critical to use anhydrous (dry) DMSO, as the solvent is highly hygroscopic and absorbed water can significantly reduce its solvating power for certain compounds.[10]
Mechanism 2: Solubilization in NaOH
The dissolution of 8-MG in aqueous NaOH is a classic acid-base reaction. 8-MG acts as a weak acid, and the hydroxide ions (OH⁻) from NaOH act as a strong base.
The reaction proceeds as follows:
-
The hydroxide ion removes an acidic proton from the 8-MG molecule, likely from the purine ring's N1 or N7 position, or the C8 thiol group.
-
This creates an anionic form of 8-mercaptoguanine (the conjugate base).
-
This anion then forms an ionic bond with the sodium cation (Na⁺) from the NaOH, resulting in a water-soluble salt.
This chemical transformation from a neutral, poorly soluble molecule to a charged, highly soluble salt dramatically increases its solubility in aqueous media.[4][5][7] This principle is confirmed in synthetic chemistry protocols where 8-MG is readily dissolved in 0.5 M NaOH to facilitate further reactions.[2][3][12]
Caption: Mechanism of 8-Mercaptoguanine solubilization in NaOH.
Safety Precautions and Handling
Before proceeding with any protocol, adhere to standard laboratory safety practices.
-
8-Mercaptoguanine: May cause skin and serious eye irritation.[13] Avoid inhalation of dust. Handle in a well-ventilated area or fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[13]
-
DMSO: Can facilitate the absorption of other chemicals through the skin. Always wear nitrile gloves. It is stable under normal conditions but can react violently with certain chemicals like acyl halides.[10]
-
Sodium Hydroxide (NaOH): Highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care, wearing chemical-resistant gloves and eye protection.
Experimental Protocols
These protocols provide step-by-step instructions for preparing 10 mM stock solutions. Calculations should be adjusted for different desired concentrations.
Protocol 1: Preparation of 8-MG Stock Solution in DMSO
This protocol is ideal for applications where a small volume of an organic solvent is tolerable.
Materials:
-
8-Mercaptoguanine (MW: 183.19 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath (optional, but recommended)
Procedure:
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 1.83 mg of 8-Mercaptoguanine.
-
Calculation: 1 mL x (1 L / 1000 mL) x (10 mmol / L) x (183.19 g / mol) x (1000 mg / g) = 1.83 mg
-
-
Dispensing: Carefully transfer the weighed 8-MG powder into a sterile vial.
-
Solubilization: Add 1 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes.
-
Expert Insight: If the compound does not fully dissolve, place the vial in a sonicator water bath for 5-10 minutes. Gentle warming to 30-37°C can also aid dissolution, but avoid overheating.
-
-
Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting & Storage: Dispense into smaller, single-use aliquots to minimize freeze-thaw cycles. Store at -20°C, protected from light and moisture.[4][6] Solutions in DMSO are typically stable for up to one month at -20°C.[4][6]
Caption: Experimental workflow for solubilizing 8-MG in DMSO.
Protocol 2: Preparation of 8-MG Stock Solution in NaOH
This protocol is best for applications requiring an aqueous, organic-solvent-free stock solution, where a basic pH is acceptable.
Materials:
-
8-Mercaptoguanine (MW: 183.19 g/mol )
-
Sodium Hydroxide (NaOH) pellets or a stock solution (e.g., 1 M)
-
High-purity water (Milli-Q® or equivalent)
-
Sterile conical tubes or vials
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare NaOH Solution: Prepare a 0.1 M NaOH solution by dissolving 400 mg of NaOH pellets in 100 mL of high-purity water.
-
Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 1.83 mg of 8-Mercaptoguanine.
-
Dispensing: Transfer the weighed 8-MG powder into a sterile vial.
-
Solubilization: Add 1 mL of 0.1 M NaOH to the vial.
-
Mixing: Cap the vial and mix thoroughly by vortexing or using a magnetic stirrer until the powder is completely dissolved. The solution should become clear.
-
Verification and pH Check: Ensure the solution is free of particulates. The pH of this stock solution will be highly alkaline (>12).
-
Aliquoting & Storage: Dispense into single-use aliquots. Store at -20°C.
-
Trustworthiness Note: Alkaline solutions of thiopurines can undergo slow decomposition.[7] It is recommended to use freshly prepared solutions or store frozen for no longer than one to two weeks for sensitive applications.
-
Optimization, Validation, and Key Considerations
The choice between DMSO and NaOH is dictated by the experimental context.
Caption: Decision flowchart for choosing the appropriate solvent.
Comparative Summary
| Parameter | DMSO Method | NaOH Method |
| Principle | Physical Dissolution | Chemical Reaction (Salt Formation) |
| Final Solvent | Organic (DMSO) | Aqueous (Water) |
| pH of Stock | Neutral | Highly Alkaline (>12) |
| Stability | Good at -20°C (up to 1 month)[4][6] | Moderate; best used fresh or stored short-term at -20°C[7] |
| Pros | Chemically inert, high solubility achievable | Organic-free, cost-effective |
| Cons | Potential for solvent effects in assays | High pH can denature proteins or affect assay buffers |
Troubleshooting Common Issues
-
Precipitation Upon Dilution: If a DMSO stock precipitates when added to an aqueous buffer, it indicates that the final concentration exceeds the aqueous solubility limit.
-
Solution: Increase the final volume of the aqueous buffer to lower the final 8-MG concentration. Ensure the final DMSO concentration is also low (typically <0.5%) to avoid solvent-induced precipitation.
-
-
Assay Interference: Always run a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO or NaOH solution (without 8-MG) as your experimental samples to account for any effects of the solvent itself.
-
pH Imbalance: When using an NaOH stock, the small volume added can drastically increase the pH of a weakly buffered solution.
-
Solution: Use a robust final buffer system (e.g., 50-100 mM concentration) with a pKa that can effectively buffer the added hydroxide ions. Alternatively, a careful back-titration of the stock solution with HCl can be performed, but this risks causing precipitation if the pH drops too low.
-
References
- Vertex AI Search. (2026). 6-Thioguanine - Solubility of Things.
- Sigma-Aldrich. (N.D.). d5879 Product Information.
- ChemicalBook. (N.D.). 154-42-7(6-Thioguanine) Product Description.
- GSK. (2015). Thioguanine Product Monograph.
- ChemicalBook. (N.D.). 6-Thioguanine CAS#: 154-42-7.
- ECHEMI. (2019). 8-Mercaptoguanine SDS, 28128-40-7 Safety Data Sheets.
- National Institutes of Health. (N.D.). Thioguanine. PubChem Compound Summary.
- de Sousa, L. R. F., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847–855.
- de Sousa, L. R. F., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847-855.
- Google Patents. (N.D.).
- Purdue University. (N.D.). Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.
- ECHEMI. (N.D.). 6324-72-7, 8-Mercaptoguanine Formula.
- Taylor & Francis Online. (2021). Full article: 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies.
- Scriven, P., et al. (2013). Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK. PLoS ONE, 8(4), e61295.
- Cole-Parmer. (N.D.). Chemical Compatibility Database.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Amino-6-hydroxy-8-mercaptopurine.
- Sigma-Aldrich. (2025).
- ResearchGate. (N.D.). (PDF) 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies.
- Cold Spring Harbor Labor
- Merck Millipore. (2024).
- Lee, S. Y., et al. (2018). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method.
- LGC Standards. (2023). SAFETY DATA SHEET - TRC-A611830 - 2-Amino-6-mercaptopurine.
- N.A. (N.D.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
- Sterlitech Corporation. (N.D.).
- BenchChem. (2025).
- Barrick Lab, UT Austin. (N.D.). Protocols: Antibiotic Stock Solutions.
- Wikipedia. (N.D.). Dimethyl sulfoxide.
- N.A. (N.D.).
- MedChemExpress. (2025). What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80?.
- Deredge, D. J., et al. (2021). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry, 60(1), 104-115.
- Cayman Chemical. (N.D.). 6-Mercaptopurine (hydrate)
- National Institutes of Health. (N.D.). 8-Mercaptoguanosine. PubChem Compound Summary.
Sources
- 1. Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 154-42-7 CAS MSDS (6-Thioguanine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. s3.pgkb.org [s3.pgkb.org]
- 6. 6-Thioguanine CAS#: 154-42-7 [m.chemicalbook.com]
- 7. Thioguanine | C5H5N5S | CID 2723601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. fishersci.com [fishersci.com]
Application Note: High-Fidelity SPR Kinetic Analysis of Thiol-Containing Purine Analogs
Focus Analyte: 8-Mercaptoguanine (8-MG)
Target Application: TLR8 Agonist Screening & Nucleoside Metabolism Studies
Abstract
This application note details a rigorous Surface Plasmon Resonance (SPR) protocol for characterizing the binding kinetics of 8-mercaptoguanine (8-MG) to protein targets such as Toll-like Receptor 8 (TLR8) or Purine Nucleoside Phosphorylase (PNP) .
Analyzing 8-MG presents two distinct physicochemical challenges that often lead to false positives in standard assays:
-
The Thiol-Gold Artifact: The mercapto (-SH) group in 8-MG has a high affinity for the gold film underlying the SPR sensor matrix. Without specific mitigation, non-specific binding (NSB) to the sensor chip will obscure true protein-ligand interactions.
-
Solubility & Refractive Index Mismatch: As a purine analog, 8-MG requires organic co-solvents (DMSO), necessitating precise solvent correction to decouple bulk refractive index shifts from actual binding events.
Experimental Design Strategy
1.1 The "Thiol-Gold" Mitigation Strategy
Standard amine coupling (CM5 chips) often leaves "pinholes" in the dextran matrix where the gold surface is exposed. Thiol-containing analytes like 8-MG will covalently bind to these exposed gold spots.
Recommended Sensor Surface: Series S Sensor Chip CM7 or Biotin CAP (Cytiva).
-
Why? CM7 has a higher density of carboxymethylated dextran (3x that of CM5), providing a thicker physical barrier between the flow channel and the gold surface. Alternatively, CaptAvidin (CAP) chips allow for reversible capture of biotinylated proteins, creating a dense protein monolayer that further blocks the surface.
1.2 The Solubility Strategy
8-MG is sparingly soluble in aqueous buffers (PBS) but soluble in DMSO.[1][2]
-
Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Surfactant P20) supplemented with 5% DMSO .
-
Redox Control: 8-MG can form disulfide dimers (8-MG-S-S-8-MG). To ensure the monomeric state, fresh preparation is critical. Note: Reducing agents like TCEP are generally avoided in the running buffer if the target protein (e.g., TLR8) contains structural disulfides.
Materials & Equipment
| Component | Specification | Purpose |
| SPR System | Biacore T200/8K or equivalent | High sensitivity required for LMW (Low Molecular Weight) detection. |
| Sensor Chip | Series S CM7 (High Density) | Mitigates non-specific thiol-gold interaction. |
| Ligand (Target) | Recombinant Human TLR8 | Immobilized target. |
| Analyte | 8-Mercaptoguanine ( >98% Purity) | Ligand of interest. |
| Running Buffer | 1.05x PBS-P+ stock | Diluted to 1x with DMSO to match refractive index. |
| Solvent | DMSO (anhydrous, high purity) | Solubilization of hydrophobic purine. |
Detailed Protocol
Phase 1: Surface Preparation (Immobilization)
Goal: Achieve a high ligand density (
-
Theoretical
Calculation:-
For TLR8 (~120 kDa) and 8-MG (~181 Da), the stoichiometric ratio is low. To achieve a detectable signal of 20 RU, you need an immobilization level (
) of ~13,000 RU. -
Action: Aim for 10,000 – 15,000 RU on the Active Channel.
-
-
Immobilization Steps (Amine Coupling on CM7):
-
Activate: Inject EDC/NHS (1:1) for 420s at 10 µL/min.
-
Ligand Injection: Dilute TLR8 to 20 µg/mL in 10 mM Sodium Acetate pH 4.5. Inject until target RU is reached.
-
Block: Inject 1M Ethanolamine-HCl pH 8.5 for 420s.
-
Reference Channel: Activate with EDC/NHS and immediately block with Ethanolamine. Crucial: Do NOT leave the reference surface "native"; it must be chemically deactivated to resemble the active surface.
-
Phase 2: Solvent Correction Setup
Goal: Eliminate "bulk effect" errors caused by slight DMSO mismatches between samples and running buffer.
-
Prepare Stock Solutions:
-
Prepare Running Buffer with exactly 5.0% DMSO.
-
Prepare solvent correction solutions containing 4.5%, 4.8%, 5.0%, 5.2%, 5.5%, and 5.8% DMSO in 1.05x PBS-P+.
-
-
Correction Cycle:
-
Inject these solutions across both Reference and Active channels at the start and end of the assay. The software will generate a calibration curve to subtract bulk refractive index shifts.
-
Phase 3: Kinetic Binding Assay (Multi-Cycle)
-
Analyte Preparation:
-
Dissolve 8-MG in 100% DMSO to 100 mM (Stock).
-
Dilute Stock into Running Buffer (PBS-P + 5% DMSO) to obtain a top concentration of 500 µM.[3]
-
Perform a 2-fold or 3-fold serial dilution (e.g., 500 µM down to 1.9 µM).
-
Critical: Ensure all samples contain exactly 5% DMSO to match the running buffer.
-
-
Injection Parameters:
-
Flow Rate: 50 µL/min (High flow minimizes mass transport limitations).
-
Contact Time (Association): 60 seconds.
-
Dissociation Time: 120 seconds.
-
Regeneration: Small molecules often dissociate rapidly. If the baseline does not return to 0, use a mild "wash" of Running Buffer + 50% DMSO (short pulse) or 10 mM Glycine pH 2.5 (only if necessary).
-
Data Analysis & Quality Control
4.1 The "Square Wave" Test
Before trusting kinetic constants (
-
Fast Kinetics: 8-MG is likely to exhibit "square wave" binding (very fast on/off).
-
Visual Check: If the association curve does not flatten (equilibrium) within 60s, or if the dissociation is a straight line (drift), check for instrument thermal drift or aggregation.
4.2 Processing Steps
-
Zeroing: Zero on the y-axis (baseline) and x-axis (injection start).
-
Reference Subtraction:
. -
Solvent Correction: Apply the DMSO calibration curve to remove bulk refractive index jumps.
-
Blank Subtraction: Subtract "0 µM" (buffer only) injections to remove system artifacts.
-
Fitting: Fit to a 1:1 Langmuir Binding Model . Alternatively, use Steady State Affinity fitting if the kinetics are too fast to resolve.
Workflow Visualization
Caption: Operational workflow for 8-mercaptoguanine SPR assay, emphasizing high-density surface preparation and solvent correction steps.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Negative Binding Response | Mismatched DMSO concentration. | Re-run solvent correction; ensure analyte stock DMSO matches running buffer exactly. |
| Linear Drift (Upwards) | Non-specific binding of Thiol to Gold. | Switch to CM7 chip; Increase protein density; Add 1 mM mercaptoethanol to buffer (risky for protein) or block surface with BSA. |
| No Saturation at High Conc. | Aggregation or "Promiscuous" binding. | Check analyte solubility; Filter samples; Reduce top concentration. |
| Linear Drift (Downwards) | Ligand instability/leaching. | Verify immobilization stability; Crosslink ligand more securely. |
References
-
Cytiva (Biacore). Biacore T200 Getting Started Guide & Solvent Correction Protocol. (Standard industry protocol for DMSO correction in SPR). [Link]
-
Tanji, H., et al. (2013). "Structural analysis of the TLR8 ectodomain dimer."[4] Science, detailing the binding sites of small molecule agonists. [Link]
-
Episentum. Simple solvent correction in SPR. (Technical note on refractive index handling). [Link]
-
Zhang, S., et al. (2018). "Small-molecule inhibition of TLR8 through stabilization of its resting state." Nature Chemical Biology. [Link]
Sources
Characterizing HPPK Inhibitors: A Detailed Protocol Using Isothermal Titration Calorimetry
Introduction: Targeting the Folate Biosynthesis Pathway
6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) is a critical enzyme in the folate biosynthetic pathway of many microorganisms.[1][2] This pathway is essential for the synthesis of vital metabolites, including nucleotides and certain amino acids.[3] Crucially, mammals obtain folates from their diet and lack this biosynthetic pathway, making HPPK an attractive and specific target for the development of novel antimicrobial agents.[3][4][5] The rise of antibiotic resistance necessitates the exploration of new therapeutic targets, and HPPK has emerged as a promising candidate.[4][6]
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[7][8] This allows for a complete thermodynamic characterization of the interaction between a protein and a ligand, such as an inhibitor. In a single experiment, ITC can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[8][9][10] This detailed thermodynamic profile provides invaluable insights into the molecular forces driving inhibitor binding and can significantly guide structure-activity relationship (SAR) studies in drug discovery.[9][11]
This application note provides a comprehensive, step-by-step protocol for characterizing the binding of inhibitors to HPPK using ITC. It is designed for researchers, scientists, and drug development professionals seeking to leverage this technology for the discovery and optimization of novel HPPK-targeted therapeutics.
The Science Behind ITC: A Thermodynamic Perspective
At its core, ITC measures the heat change that occurs when a ligand (the inhibitor) is titrated into a solution containing a macromolecule (HPPK).[7][12] The instrument consists of a reference cell and a sample cell, both maintained at a constant temperature.[10][13] The inhibitor solution is injected in small aliquots from a syringe into the sample cell containing the HPPK protein.[14] Any heat released (exothermic) or absorbed (endothermic) due to binding is detected as a temperature difference between the sample and reference cells.[7] A feedback system then applies power to maintain a zero temperature difference, and this power is what is measured.[13]
As the titration proceeds, the HPPK molecules become saturated with the inhibitor, and the magnitude of the heat change per injection decreases until only the heat of dilution is observed.[14] The resulting data, a plot of heat per injection versus the molar ratio of ligand to protein, is a binding isotherm.[15] Fitting this isotherm to a suitable binding model yields the key thermodynamic parameters:
-
Binding Affinity (KD): The dissociation constant, a measure of the strength of the interaction. A lower KD indicates a tighter binding inhibitor.
-
Stoichiometry (n): The number of inhibitor molecules that bind to each HPPK molecule.
-
Enthalpy Change (ΔH): The heat released or absorbed upon binding, reflecting changes in bonding (e.g., hydrogen bonds, van der Waals interactions).[10]
-
Entropy Change (ΔS): The change in the randomness or disorder of the system upon binding, often influenced by conformational changes and the release of water molecules from the binding interface.[10][16]
These parameters are related by the fundamental equation of thermodynamics:
ΔG = ΔH - TΔS = -RTln(KA)
where ΔG is the Gibbs free energy change (a measure of the spontaneity of binding), KA is the association constant (1/KD), R is the gas constant, and T is the absolute temperature. A spontaneous binding interaction is characterized by a negative ΔG.[17]
Visualizing the ITC Workflow for HPPK Inhibitor Analysis
Caption: A streamlined workflow for characterizing HPPK inhibitors using ITC.
Detailed Experimental Protocol
This protocol outlines the key steps for a successful ITC experiment to characterize HPPK inhibitors.
Part 1: Meticulous Sample Preparation
The quality of ITC data is critically dependent on the quality of the samples.
1.1. Protein and Inhibitor Purity:
-
HPPK Protein: The HPPK protein should be highly pure (>95%). Impurities can lead to inaccurate concentration determination and may interfere with the binding interaction.[18]
-
Inhibitor: The inhibitor should also be of high purity. For small molecules synthesized in-house, ensure thorough purification and characterization (e.g., by NMR, mass spectrometry, and HPLC).
1.2. Buffer Preparation and Matching:
-
This is one of the most critical steps for high-quality ITC data. Both the HPPK and inhibitor solutions must be in an identical buffer to minimize large heats of dilution that can obscure the binding signal.[10][19][20]
-
The ideal method is to dialyze the purified HPPK protein extensively against the final experimental buffer.[14] The final dialysis buffer (the dialysate) should then be used to dissolve the inhibitor.[20]
-
Recommended Buffer Components:
-
Choose a buffer with a low ionization enthalpy, such as phosphate or acetate, to minimize buffer-related heat effects.[20]
-
Ensure the buffer concentration is sufficient to maintain a stable pH.
-
Include any necessary additives for protein stability or binding, such as salts (e.g., 150 mM NaCl) and Mg2+, which is important for ATP binding in HPPK's catalytic cycle.[3][21]
-
-
Additives to Use with Caution:
-
Reducing Agents: Dithiothreitol (DTT) is not recommended as it can cause baseline artifacts. If a reducing agent is necessary, consider using TCEP or β-mercaptoethanol.[10][18][20]
-
DMSO: If the inhibitor is dissolved in DMSO, the final concentration of DMSO must be identical in both the protein and inhibitor solutions.[19][20] Keep the DMSO concentration as low as possible, ideally below 5%.[19]
-
1.3. Accurate Concentration Determination:
-
Accurate concentration determination for both HPPK and the inhibitor is essential for reliable data fitting.[17]
-
For HPPK, use a reliable method such as UV-Vis spectroscopy with a calculated extinction coefficient or an amino acid analysis.
-
For the inhibitor, use a calibrated method appropriate for the compound. Errors in the syringe concentration (inhibitor) have a more significant impact on the calculated affinity (KD) and enthalpy (ΔH) than errors in the cell concentration (HPPK).[22]
1.4. Degassing:
-
Thoroughly degas all solutions (protein, inhibitor, and buffer) immediately before the experiment to prevent the formation of air bubbles in the cell or syringe, which can cause significant noise and spikes in the data.[15][23][24] This can be done using a vacuum degasser or by centrifugation.
Part 2: Designing the ITC Experiment
2.1. Determining Initial Concentrations (The 'c' Window):
-
The success of an ITC experiment depends on the "c" value, which is defined as: c = n * [M] / KD , where 'n' is the stoichiometry, [M] is the macromolecule concentration in the cell, and KD is the dissociation constant.
-
For a well-defined sigmoidal binding curve, the 'c' value should ideally be between 5 and 500.[11][18]
-
If the KD is unknown: A good starting point is to use an HPPK concentration of 20 µM in the cell and an inhibitor concentration of 200 µM in the syringe (a 10-fold excess).[18]
-
If you have an estimated KD: Use the table below as a guide.
| Estimated KD | Recommended HPPK (Cell) Conc. | Recommended Inhibitor (Syringe) Conc. |
| 10 nM (Tight) | 1 µM | 10-15 µM |
| 1 µM (Moderate) | 20 µM | 200 µM |
| 50 µM (Weak) | 100 µM | 1-1.5 mM |
| Table 1: Suggested starting concentrations for ITC experiments based on estimated KD. |
2.2. Setting Up the Instrument:
-
Temperature: Set the experiment to a physiologically relevant temperature, typically 25°C or 30°C.
-
Stirring Speed: Use a moderate stirring speed (e.g., 750-800 rpm) to ensure rapid mixing without denaturing the protein.[25]
-
Injection Parameters:
-
Number of Injections: Typically 19-25 injections are sufficient to define the binding curve.
-
Injection Volume: This depends on the instrument (e.g., 2 µL for a MicroCal iTC200).
-
Spacing between Injections: Allow enough time for the signal to return to baseline before the next injection (e.g., 150-180 seconds). Insufficient time can lead to inaccurate data.[24]
-
Part 3: Running the Experiment and Controls
3.1. The Titration Experiment:
-
Equilibrate the instrument to the desired temperature.
-
Carefully load the degassed HPPK solution into the sample cell, avoiding bubbles.
-
Carefully load the degassed inhibitor solution into the injection syringe, again avoiding bubbles.
-
Place the syringe into the instrument and allow the system to reach thermal equilibrium (a stable baseline).
-
Start the titration run.
3.2. Essential Control Experiments:
-
To obtain the heat of dilution, perform a control experiment by titrating the inhibitor solution into the buffer-only solution in the sample cell, using the exact same parameters as the main experiment.[7] This background heat will be subtracted from the binding data during analysis.[15]
Data Analysis and Interpretation
4.1. Data Processing:
-
Integration: The raw data (power vs. time) is integrated to obtain the heat change for each injection.
-
Subtraction: The heat of dilution from the control experiment is subtracted from the integrated heats of the binding experiment.
-
Plotting: The corrected heat per mole of injectant is plotted against the molar ratio of inhibitor to HPPK.
4.2. Fitting the Data:
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument.
-
The fitting algorithm will yield the values for KD (or KA), n, and ΔH. The software will then calculate ΔG and TΔS.
Caption: Deconstructing the thermodynamic forces that govern inhibitor binding.
4.3. Interpreting the Thermodynamic Signature:
-
Enthalpy-Driven Binding (Favorable, negative ΔH): This suggests that the binding is primarily driven by the formation of favorable non-covalent interactions like hydrogen bonds and van der Waals forces between the inhibitor and HPPK. The overwhelming majority of protein-ligand interactions are enthalpically favored.[16]
-
Entropy-Driven Binding (Favorable, positive TΔS): This is often dominated by the hydrophobic effect, where the release of ordered water molecules from the binding surfaces into the bulk solvent leads to a large increase in entropy. Favorable conformational changes in the protein or ligand can also contribute.
Troubleshooting Common ITC Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Noisy Baseline / Spikes | Air bubbles in cell/syringe; Dirty cells. | Degas samples thoroughly; Clean cells and syringe according to manufacturer's protocol.[24][26] |
| Large Heats of Dilution | Buffer mismatch (pH, salt, DMSO). | Prepare samples by dialysis; Ensure identical buffer composition in cell and syringe.[19][26] |
| Poorly Shaped Isotherm | Incorrect concentrations (c-value too high or low); Inactive protein. | Remeasure concentrations; Adjust concentrations based on initial results; Verify protein activity. |
| Drifting Baseline | Reaction other than binding (e.g., protein precipitation, inhibitor hydrolysis); DTT in buffer. | Check sample stability over the experiment's duration; Use a different reducing agent if necessary.[22] |
| Table 2: Common ITC problems and their solutions. |
Conclusion
Isothermal Titration Calorimetry is an indispensable tool in the development of HPPK inhibitors. It provides a direct and label-free method to quantify the binding affinity and elucidate the thermodynamic forces driving the interaction.[8][9] By following a meticulous protocol that emphasizes sample quality, experimental design, and appropriate controls, researchers can obtain high-quality, reproducible data. This information is crucial for understanding structure-activity relationships, optimizing lead compounds, and ultimately developing potent and specific inhibitors against this important antimicrobial target.
References
-
Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical.
-
Derrick, J. P. (2008). The structure and mechanism of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase. Vitamins and Hormones, 79, 411–433.
-
Gauto, D. F., & Glembockyte, V. (2020). Complementary approaches to obtaining thermodynamic parameters from protein ligand systems-challenges and opportunities. EPJ Web of Conferences, 239, 01002.
-
Shi, G., Shaw, G., & Ji, X. (2003). Structure and dynamics of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase. Journal of Molecular Biology, 327(2), 497-508.
-
Wlodarski, T., & Schirch, V. (2016). Protein–Ligand Binding Thermodynamics. ACS Primer.
-
National Cancer Institute. (2019, August 1). Novel HPPK (Bacterial Protein) Inhibitors for Use as Antibacterial Agents. National Cancer Institute's Technology Transfer Center.
-
Weber, P. C., & Salemme, F. R. (2003). Thermodynamics of protein-ligand interactions: history, presence, and future aspects. Current Opinion in Structural Biology, 13(1), 115-121.
-
García-Sosa, A. T., & Maran, U. (2008). The thermodynamics of protein-ligand interaction and solvation: insights for ligand design. Journal of Molecular Modeling, 15(4), 361-375.
-
Biocompare. (2018, March 1). Isothermal Titration Calorimetry Used to Characterize Enzyme Kinetics. Biocompare.
-
Shi, G. (2012). Linked purine pterin HPPK inhibitors useful as antibacterial agents. Translational Medicine, 2(5).
-
Oufella, A., et al. (2022). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST Action CA18202.
-
Matulis, D. (2016). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. In Biocalorimetry (pp. 87-111). Humana Press, New York, NY.
-
Yun, M. K., et al. (2018). Structure of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase–dihydropteroate synthase from Plasmodium vivax sheds light on drug resistance. Journal of Biological Chemistry, 293(23), 8860-8871.
-
Vanderbilt University. (2016, January 29). ITC sample preparation. Structural Biology @ Vanderbilt.
-
Kasimova, M. R. (2011, August 11). Troubleshooting guide for Isothermal Titration Calorimetry.
-
Shi, G., et al. (2021). Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding. Bioorganic & Medicinal Chemistry, 30, 115847.
-
Proteopedia. (2024, May 19). 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase. Proteopedia, life in 3D.
-
Falcão, A. M. M., & Dias, A. M. G. C. (2018). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Bio-protocol, 8(15), e2968.
-
Sal-Man, N., & Pielak, G. J. (2013). Isothermal Titration Calorimetry of RNA. Methods in Enzymology, 530, 199-216.
-
Chhabra, S., et al. (2014). The identification, analysis and structure-based development of novel inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase. Acta Crystallographica Section D: Biological Crystallography, 70(Pt 3), 681–691.
-
Todd, M. J., & Gomez, J. (2001). Calorimetry in the fast lane: The use of ITC for obtaining enzyme kinetic constants. Analytical Biochemistry, 296(2), 179-187.
-
van der Plas, M. J., & van Dam, T. J. P. (2022). Isothermal Titration Calorimetry in Biocatalysis. Frontiers in Catalysis, 2.
-
White, S. W., et al. (2010). Crystal Structure of the 6-Hydroxymethyl-7,8-Dihydropterin Pyrophosphokinase•Dihydropteroate Synthase Bifunctional Enzyme from Francisella tularensis. PLOS ONE, 5(11), e14145.
-
Shi, G., et al. (2021). Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding. Bioorganic & Medicinal Chemistry, 30, 115847.
-
Tellinghuisen, J. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), 3073.
-
Unknown. ITC sample preparation guideline.
-
Clinical Trials Arena. (2018, March 2). Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena.
-
AFFINImeter. (2016, June 3). 5 Tips to optimize your ITC experiments for kinetic analysis. AFFINImeter's Blog.
-
Mittermaier, A., & Moitessier, N. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 8868-8875.
-
MicroCal, LLC. A Troubleshooting Guide for Isothermal Titration Calorimetry.
-
Unknown. (2013, July 31). ITC Sample Preparation Guidelines.
-
TA Instruments. Quick Start: Isothermal Titration Calorimetry (ITC).
-
Malvern Panalytical. (2019, April 18). Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4. Malvern Panalytical.
-
AZoM. (2018, July 9). MicroCal PEAQ-ITC Experiments – Practical Tips. AZoM.
-
Di Trani, J., et al. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 896.
-
Center for Macromolecular Interactions. Isothermal Titration Calorimetry (ITC). Harvard Medical School.
-
TA Instruments. (2025, April 24). The Importance of Reliable Mixing in ITC Experiments. TA Instruments.
-
Measurlabs. Isothermal Titration Calorimetry | ITC Analysis. Measurlabs.
-
Wang, Y., et al. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology, 9, 1162.
-
Malvern Panalytical. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
-
TA Instruments. Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC.
-
De, B., & Johnson, P. E. (2014). Isothermal titration calorimetry studies of aptamer-small molecule interactions: practicalities and pitfalls. Analytical and Bioanalytical Chemistry, 406(19), 4563-4575.
-
Malvern Panalytical. (2014, June 30). Revealing kinase inhibitor mechanisms: ITC leads the way. Malvern Panalytical.
-
Mittermaier, A., & Moitessier, N. (2018). Complete Kinetic Characterization of Enzyme Inhibition in a Single Isothermal Titration Calorimetric Experiment. Analytical Chemistry, 90(15), 8868-8875.
Sources
- 1. Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bisubstrate inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase: Transition state analogs for high affinity binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase - Proteopedia, life in 3D [proteopedia.org]
- 4. Available Technologies - NCI [techtransfer.cancer.gov]
- 5. longdom.org [longdom.org]
- 6. The identification, analysis and structure-based development of novel inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 9. Thermodynamics of protein-ligand interactions: history, presence, and future aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 12. measurlabs.com [measurlabs.com]
- 13. tainstruments.com [tainstruments.com]
- 14. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The thermodynamics of protein-ligand interaction and solvation: insights for ligand design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. epj-conferences.org [epj-conferences.org]
- 18. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 19. ITC sample preparation [structbio.vanderbilt.edu]
- 20. pbcf.chem.columbia.edu [pbcf.chem.columbia.edu]
- 21. The structure and mechanism of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 23. cost-nectar.eu [cost-nectar.eu]
- 24. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 4 | Malvern Panalytical [malvernpanalytical.com]
- 25. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Note: Determination of the UV-Vis Absorbance Spectrum of 8-Mercaptoguanine at Physiological pH
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 8-Mercaptoguanine
8-Mercaptoguanine (8-MG) is a sulfur-substituted purine analog of significant interest in biomedical research and drug development. As a thiopurine, it shares structural similarities with endogenous purines, allowing it to function as an antimetabolite. These compounds are known for their roles as immunosuppressants and have been investigated for their potential in cancer therapy.[1] The introduction of a thiol group at the C8 position of the guanine ring fundamentally alters its electronic properties and metabolic fate, making it a subject of intense study. Understanding the physicochemical properties of 8-MG, such as its light-absorbing characteristics, is crucial for its quantification in biological fluids, for studying its interaction with molecular targets, and for developing stable pharmaceutical formulations.
UV-Visible (UV-Vis) spectrophotometry is a fundamental, non-destructive analytical technique that provides critical information about the concentration and electronic structure of a molecule in solution. The UV-Vis absorbance spectrum is a unique fingerprint of a molecule, dictated by its chromophores and their chemical environment. For 8-mercaptoguanine, the purine ring system constitutes the primary chromophore. The position of maximum absorbance (λmax) and the molar extinction coefficient (ε) are key parameters that can be derived from the spectrum. These values are highly dependent on the solvent and, most importantly, the pH of the solution, which governs the ionization state of the molecule.
This application note provides a detailed guide to determining the UV-Vis absorbance spectrum of 8-mercaptoguanine at a physiologically relevant pH of 7.4. By establishing a robust protocol and discussing the underlying chemical principles, this document aims to equip researchers with the necessary tools for the accurate and reproducible spectrophotometric analysis of this important thiopurine.
Chemical Properties and Ionization State at pH 7.4
Caption: Ionization of 8-Mercaptoguanine at pH 7.4.
Materials and Reagents
-
8-Mercaptoguanine (≥98% purity)
-
Sodium phosphate monobasic (NaH₂PO₄), analytical grade
-
Sodium phosphate dibasic (Na₂HPO₄), analytical grade
-
Sodium hydroxide (NaOH), 1 M solution
-
Deionized water (18.2 MΩ·cm)
-
Quartz cuvettes (1 cm path length)
-
Calibrated UV-Vis spectrophotometer
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
Experimental Protocol
This protocol outlines the steps for preparing a solution of 8-mercaptoguanine in a phosphate buffer at pH 7.4 and measuring its UV-Vis absorbance spectrum.
Part 1: Preparation of 0.1 M Phosphate Buffer (pH 7.4)
-
Prepare Stock Solutions:
-
Solution A (0.1 M NaH₂PO₄): Dissolve 1.20 g of sodium phosphate monobasic in 100 mL of deionized water.
-
Solution B (0.1 M Na₂HPO₄): Dissolve 1.42 g of sodium phosphate dibasic in 100 mL of deionized water.
-
-
Mix Stock Solutions: In a beaker, combine 19 mL of Solution A with 81 mL of Solution B.
-
Adjust pH: Measure the pH of the resulting solution using a calibrated pH meter. If necessary, adjust to pH 7.4 by adding small volumes of 0.1 M NaOH or 0.1 M HCl.
-
Final Volume: Transfer the buffer to a 100 mL volumetric flask and bring to volume with deionized water.
Part 2: Preparation of 8-Mercaptoguanine Stock Solution
Due to the limited aqueous solubility of 8-mercaptoguanine, a stock solution is first prepared in a dilute basic solution and then diluted into the phosphate buffer.
-
Initial Dissolution: Accurately weigh approximately 10 mg of 8-mercaptoguanine and transfer it to a 10 mL volumetric flask.
-
Solubilization: Add a small volume (e.g., 1-2 mL) of 0.1 M NaOH to the flask and gently swirl to dissolve the compound.
-
Dilution: Once fully dissolved, dilute to the 10 mL mark with deionized water. This will be your stock solution.
Part 3: Preparation of Working Solution and Spectrophotometric Measurement
-
Dilution in Buffer: Prepare a working solution by diluting the stock solution in the 0.1 M phosphate buffer (pH 7.4) to a final concentration expected to give an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). A starting concentration of 10-20 µM is recommended.
-
Blank Measurement: Fill a quartz cuvette with the 0.1 M phosphate buffer (pH 7.4) and place it in the spectrophotometer. Perform a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse the cuvette with the 8-mercaptoguanine working solution, then fill the cuvette with the working solution and place it in the spectrophotometer.
-
Acquire Spectrum: Scan the absorbance of the sample from 200 to 400 nm.
-
Data Recording: Record the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength.
Caption: Experimental workflow for UV-Vis analysis of 8-MG.
Expected Results and Discussion
Based on the spectral data of related thiopurines, 8-mercaptoguanine at pH 7.4 is expected to exhibit a strong absorbance in the UVA range. For instance, 6-thioguanine, when incorporated into DNA, is a strong UVA chromophore.[2] The UV spectrum of 8-hydroxythioguanine, a metabolite of thioguanine, shows a maximum absorbance at 350 nm.[3] Therefore, it is anticipated that 8-mercaptoguanine will have a λmax in a similar region.
Table 1: Anticipated Spectral Properties of 8-Mercaptoguanine at pH 7.4
| Parameter | Expected Value |
| λmax | ~340 - 350 nm |
| Molar Absorptivity (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ |
Note: These are estimated values based on analogous compounds and should be experimentally determined.
The molar absorptivity (ε) can be calculated using the Beer-Lambert law:
A = εcl
where:
-
A is the absorbance at λmax
-
ε is the molar absorptivity (M⁻¹cm⁻¹)
-
c is the molar concentration (M)
-
l is the path length of the cuvette (typically 1 cm)
An accurately determined molar absorptivity is essential for the precise quantification of 8-mercaptoguanine in future experiments.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Precipitation in working solution | Poor solubility of 8-MG in the buffer. | Ensure complete dissolution in NaOH before dilution. Prepare a more dilute working solution. |
| High absorbance (> 2.0 AU) | The working solution is too concentrated. | Prepare a more dilute working solution. |
| No distinct absorbance peak | The working solution is too dilute. | Prepare a more concentrated working solution. |
| Inconsistent readings | Temperature fluctuations, air bubbles in the cuvette, or instrument drift. | Allow solutions to equilibrate to room temperature. Ensure no air bubbles are present. Re-blank the instrument. |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for determining the UV-Vis absorbance spectrum of 8-mercaptoguanine at a physiological pH of 7.4. By following these detailed steps, researchers can obtain reliable and reproducible spectral data, which is fundamental for the quantitative analysis and further investigation of this important purine analog. The provided context on the ionization state and expected spectral properties, based on related compounds, offers a solid framework for interpreting the experimental results.
References
-
Wohlhueter, R. M., et al. (1981). Facilitated transport of 6-mercaptopurine and 6-thioguanine and non-mediated permeation of 8-azaguanine in Novikoff rat hepatoma cells and relationship to intracellular phosphoribosylation. Journal of Biological Chemistry, 256(16), 8485-8491. Available at: [Link]
-
PubChem. (n.d.). Thioguanine. National Center for Biotechnology Information. Retrieved from [Link]
-
O'Donovan, M. R., et al. (2012). UVA photosensitization of thiopurines and skin cancer in organ transplant recipients. Photochemical & Photobiological Sciences, 11(1), 41-46. Available at: [Link]
-
Lancaster, J. L., et al. (2004). 8-Hydroxythioguanine, a novel thioguanine metabolite. Drug Metabolism and Disposition, 32(10), 1061-1065. Available at: [Link]
-
Glen Research. (2019). Extinction Coefficients and Fluorescence Data. Retrieved from [Link]
Sources
Application Note: A Continuous Fluorescence-Based Enzymatic Assay for Screening Inhibitors of Mycobacterium tuberculosis Dihydroneopterin Aldolase (MtFolB)
Abstract
The folate biosynthesis pathway is a clinically validated target for antimicrobial agents, as it is essential for bacterial survival and absent in humans, who acquire folates from their diet. In Mycobacterium tuberculosis (M. tb), the causative agent of tuberculosis, dihydroneopterin aldolase (MtFolB) is a key enzyme in this pathway, catalyzing the conversion of 7,8-dihydroneopterin (DHNP) to 6-hydroxymethyl-7,8-dihydropterin (HP) and glycolaldehyde. Its essentiality and lack of human homologs make MtFolB an attractive target for novel anti-tuberculosis drug development. This application note provides a detailed protocol for a robust, continuous fluorescence-based in vitro assay to identify and characterize inhibitors of MtFolB, using 8-mercaptoguanine as a model inhibitor.
Introduction: Targeting the Folate Pathway in M. tuberculosis
Tuberculosis remains a global health crisis, exacerbated by the rise of multidrug-resistant strains. The enzymes of the folate pathway are prime targets for chemotherapy because folate derivatives are crucial for the biosynthesis of essential metabolites like purines, thymidine, and certain amino acids. While drugs targeting dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) exist, upstream enzymes like MtFolB are less explored and represent a significant opportunity for developing new classes of antibiotics.
MtFolB (EC 4.1.2.25) is the second enzyme in the pteridine branch of the folate pathway. It catalyzes the retro-aldol cleavage of DHNP to yield HP and glycolaldehyde. The enzyme is a fascinating target, exhibiting complex regulation through substrate-induced oligomerization from an inactive tetramer to an active octamer, which suggests possibilities for allosteric modulation.
Assay Principle
The assay described herein leverages the difference in fluorescence properties between the substrate and the product of the MtFolB reaction. The product, 6-hydroxymethyl-7,8-dihydropterin (HP), is fluorescent, whereas the substrate, 7,8-dihydroneopterin (DHNP), is not at the specified wavelengths. By monitoring the increase in fluorescence over time, the enzymatic activity can be continuously measured.
Reaction: 7,8-dihydroneopterin (DHNP) --(MtFolB)--> 6-hydroxymethyl-7,8-dihydropterin (HP) + Glycolaldehyde
The rate of increase in fluorescence emission at ~525-535 nm upon excitation at ~365-430 nm is directly proportional to the rate of the MtFolB-catalyzed reaction. This method is highly sensitive and suitable for high-throughput screening (HTS) in microplate format. This protocol will focus on characterizing the inhibition of MtFolB by 8-mercaptoguanine (8-MG), a compound previously identified as an inhibitor of MtFolB and other folate pathway enzymes.
Key Diagrams and Workflows
Folate Biosynthesis Pathway in M. tuberculosis
// Styling DHNP [fillcolor="#FBBC05"]; HP [fillcolor="#FBBC05"]; MtFolB_Node [label="MtFolB", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fixedsize=true, width=1.2]; DHNP -> MtFolB_Node [style=invis]; MtFolB_Node -> HP [style=invis]; } .dot Caption: Simplified folate biosynthesis pathway in M. tb, highlighting the target enzyme MtFolB.
General Workflow for MtFolB Inhibition Assay
Materials and Reagents
| Reagent/Material | Vendor/Source | Specifications/Comments |
| Recombinant M. tb FolB (MtFolB) | In-house expression* | Purified, >95% purity by SDS-PAGE |
| 7,8-Dihydroneopterin (DHNP) | Schircks Laboratories | Store at -80°C, protect from light |
| 8-Mercaptoguanine (8-MG) | Sigma-Aldrich | Inhibitor |
| Tris-HCl | Fisher Scientific | Molecular biology grade |
| NaCl | Fisher Scientific | Molecular biology grade |
| Glycerol | Sigma-Aldrich | ACS reagent grade |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Anhydrous, >99.9% |
| Black, flat-bottom 96- or 384-well plates | Greiner Bio-One | Low fluorescence background |
| Fluorescence Microplate Reader | e.g., Tecan, BMG Labtech | With temperature control |
*Note: Recombinant MtFolB can be expressed in E. coli and purified using standard chromatography techniques (e.g., Ni-NTA affinity, size exclusion) as described in the literature.
Detailed Protocols
Reagent Preparation
-
Assay Buffer (1X): 25 mM Tris-HCl pH 8.0, 50 mM NaCl, 5% (v/v) glycerol. Prepare a 10X stock, filter-sterilize, and store at 4°C. Dilute to 1X with nuclease-free water before use.
-
Scientist's Note: The slightly alkaline pH of 8.0 is optimal for MtFolB activity. Glycerol is included as a stabilizer for the enzyme during storage and the assay itself.
-
-
MtFolB Enzyme Stock (10 µM): Dilute purified MtFolB in Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. Determine the precise concentration using a spectrophotometer (A280) and the calculated extinction coefficient.
-
DHNP Substrate Stock (5 mM): DHNP is poorly soluble. Weigh out the required amount and dissolve in Assay Buffer by sonicating in a water bath for up to 1 hour in the dark. Protect from light at all times. Prepare fresh on the day of the experiment.
-
8-Mercaptoguanine (8-MG) Inhibitor Stock (20 mM): Dissolve 8-MG in 100% DMSO. Store in small aliquots at -20°C.
Protocol 1: Determination of Michaelis-Menten Constants (Km, Vmax)
Causality: Before screening inhibitors, it is critical to characterize the enzyme's kinetic behavior with its substrate. This ensures the assay conditions for inhibition studies are optimal. For inhibition screening, a substrate concentration around the Km value is typically used to allow for sensitive detection of competitive inhibitors.
-
Prepare Substrate Dilutions: Prepare a 2-fold serial dilution of DHNP in Assay Buffer, starting from a high concentration (e.g., 200 µM) down to zero. You will need 8-12 concentrations to accurately define the curve.
-
Set up the Reaction Plate: In a 96-well plate, add components in the following order:
-
Assay Buffer to bring the final volume to 100 µL.
-
50 µL of each DHNP dilution (this will be a 2X final concentration).
-
Pre-incubate the plate at 25°C for 5 minutes.
-
-
Initiate the Reaction: Add 50 µL of a 2X MtFolB solution (e.g., 30 nM, for a 15 nM final concentration) to all wells simultaneously using a multichannel pipette.
-
Read Fluorescence: Immediately place the plate in a fluorescence reader pre-set to 25°C. Read the fluorescence kinetically for 10-15 minutes (Ex: 365 nm, Em: 525 nm).
-
Data Analysis:
-
Calculate the initial velocity (rate) for each substrate concentration by determining the linear slope of the fluorescence signal (RFU/min) over time.
-
Plot the initial velocity (v) versus substrate concentration [S].
-
Fit the data to the Michaelis-Menten equation using graphing software (e.g., GraphPad Prism) to determine the Km and Vmax values. A Km for DHNP of approximately 1.4 µM has been reported under similar conditions.
-
Protocol 2: IC50 Determination for 8-Mercaptoguanine
Self-Validation: This protocol includes positive and negative controls to ensure the reliability of the results. The positive control (no inhibitor) defines 100% enzyme activity, while the negative control (no enzyme or heat-inactivated enzyme) defines 0% activity (100% inhibition).
-
Prepare Inhibitor Dilutions: Create a 2-fold serial dilution of 8-MG in 100% DMSO, starting at a high concentration (e.g., 10 mM). This will be used to create the final concentrations in the assay plate.
-
Set up the Assay Plate: Add reagents to a 96-well plate in the order shown in the table below. Prepare a master mix for common reagents to minimize pipetting errors.
| Component | Test Wells | Positive Control (0% Inhibition) | Negative Control (100% Inhibition) |
| Assay Buffer | To 98 µL | To 99 µL | To 100 µL |
| 8-MG in DMSO | 1 µL of serial dilution | --- | --- |
| 100% DMSO | --- | 1 µL | --- |
| MtFolB (2X Conc.)* | 50 µL | 50 µL | --- (Add 50 µL Buffer) |
| Pre-incubate plate for 10-15 min at 25°C | |||
| DHNP (2X Km Conc.)** | 50 µL | 50 µL | 50 µL |
| Final Volume | 200 µL | 200 µL | 200 µL |
| Final DMSO % | 0.5% | 0.5% | 0% |
*Final MtFolB concentration should be chosen to give a robust linear signal within the desired timeframe (e.g., 10-15 nM). **Final DHNP concentration should be at or near the empirically determined Km value (e.g., 1.5 µM).
-
Initiate and Read: After adding the DHNP substrate, immediately transfer the plate to the fluorescence reader and begin kinetic measurements as described in Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well.
-
Calculate the Percent Inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor - V_negative) / (V_positive - V_negative))
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (four-parameter variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. 8-MG has a reported IC50 for MtFolB of approximately 0.3 µM.
-
Expected Results and Troubleshooting
-
Linear Kinetics: The reaction rate should be linear for at least 10-15 minutes under the specified conditions. If substrate depletion occurs (curve flattens), reduce the enzyme concentration.
-
Inhibitor Mode of Action: The determined IC50 value is dependent on the substrate concentration. To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), repeat the IC50 determination at several different substrate concentrations and analyze the data using Lineweaver-Burk plots or global fitting models. 8-MG has been shown to be a non-competitive inhibitor of MtFolB.
-
Compound Interference: Some test compounds may be fluorescent themselves or act as quenchers. Always run controls containing the compound and substrate without the enzyme to check for background signals.
Conclusion
This application note details a sensitive and continuous fluorescence-based assay for measuring the enzymatic activity of M. tuberculosis FolB and for characterizing its inhibitors. The protocol is robust, amenable to high-throughput screening, and provides a critical tool for the discovery and development of novel anti-tuberculosis agents targeting the essential folate biosynthesis pathway.
References
-
Dennis, E. K., et al. (2013). Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK. PLoS ONE. [Link]
-
Dias, M. V. B., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Goulding, C. W., et al. (2005). Regulation by Oligomerization in a Mycobacterial Folate Biosynthetic Enzyme. Journal of Molecular Biology. [Link]
-
Minato, Y., et al. (2015). Mycobacterium tuberculosis Folate Metabolism and the Mechanistic Basis for para-Aminosalicylic Acid Susceptibility and Resistance. Antimicrobial Agents and Chemotherapy. [Link]
-
Dias, M. V. B., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Goulding, C. W., et al. (2005). Regulation by oligomerization in a mycobacterial folate biosynthetic enzyme. PubMed. [Link]
-
de Sousa, L. R. F., et al. (2017). 8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase. Chemistry – A European Journal. [Link]
-
Chidley, C., et al. (2024). Identification and characterization of new structural scaffolds modulating the activity of Mycobacterium tuberculosis dihydroneopterin aldolase (FolB) in vitro. Frontiers in Chemistry. [Link]
-
Dias, M. V. B., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Taylor & Francis Online. [Link]
- Dias, M. V. B., et al. (2024). Crystal structure of dihydroneopterin aldolase from Mycobacterium tuberculosis associated with 8-mercaptoguanine, and development of novel
Technical Support Center: Solubilization of 8-Mercaptoguanine Derivatives
Current Status: Online Operator: Senior Application Scientist Ticket ID: 8MG-SOL-001 Subject: Overcoming aqueous insolubility and oxidative instability in 8-mercaptoguanine (8-MG) and 8-thioguanosine scaffolds.[1]
Introduction: The Solubility-Stability Paradox
Researchers working with 8-mercaptoguanine (8-MG) derivatives often face a critical bottleneck: the Solubility-Stability Paradox .[1]
-
Lattice Energy Barrier: 8-MG derivatives possess a planar, heterocyclic structure with high lattice energy due to strong intermolecular hydrogen bonding and
- stacking.[1] This renders them nearly insoluble in neutral aqueous buffers (often < 10 M). -
The pH Trap: While solubility improves significantly at alkaline pH (pH > 10) due to deprotonation of the N1 proton (pKa ~8-9) and the thiol group (pKa ~7-8), this environment catalyzes the oxidation of the thiolate anion into disulfide dimers (insoluble precipitates) or desulfurized guanine byproducts.
This guide provides a self-validating technical framework to solubilize these compounds without compromising their chemical integrity.
Module 1: Chemical Modification (The Design Phase)
Use this module if you are in the lead optimization phase and can alter the molecular structure.
FAQ 1: Which structural modifications improve solubility without killing biological activity?
A: You must disrupt the planar stacking while introducing ionizable or polar groups. However, the site of modification is critical for maintaining affinity.
| Modification Strategy | Mechanism of Action | SAR Warning (Structure-Activity Relationship) |
| N7-Alkylation | Introduces steric bulk to disrupt lattice packing; adds potential polar handle (e.g., hydroxyethyl).[1] | High Tolerance. Literature suggests N7-substitution is often tolerated by enzymes like HPPK, whereas N9-substitution can abolish binding affinity [1].[1][2] |
| S-Alkylation (Prodrug) | Masks the reactive thiol, preventing oxidative dimerization and increasing lipophilicity for formulation.[1] | Metabolic Requirement. The S-alkyl group must be cleavable in vivo to regenerate the active thione pharmacophore. |
| Ribosylation (8-Thioguanosine) | Adds a hydrophilic sugar moiety, significantly increasing water solubility compared to the aglycone. | Target Dependent. Converts the compound into a nucleoside analog; may alter target specificity (e.g., from kinase inhibitor to TLR agonist). |
Module 2: Formulation Strategies (The Galenic Phase)
Use this module if your molecule is fixed and you need a vehicle for delivery.
Strategy A: The "pH-Switch" with Antioxidant Protection
Best for: Acute in vitro assays or rapid in vivo dosing.[1]
The Logic: Dissolve the compound in its ionized form (high pH) to break the lattice, then rapidly lower the pH to physiological levels in the presence of a stabilizer to prevent reprecipitation and oxidation.
Protocol:
-
Degas all buffers with Nitrogen or Argon for 15 minutes.[1] Reason: Removes dissolved oxygen to prevent disulfide formation.
-
Dissolve 8-MG derivative in 0.1 M NaOH (stock conc: 10–50 mM). Solution should be clear.
-
Immediately add an antioxidant: 1 mM DTT (in vitro) or 0.5% Sodium Metabisulfite (in vivo).[1]
-
Dilute dropwise into PBS (pH 7.4) containing 0.5% Tween-80 or 5% Solutol HS-15 .[1]
-
Note: If precipitation occurs upon neutralization, you have exceeded the intrinsic solubility. Switch to Strategy B.
-
Strategy B: Cyclodextrin Inclusion Complexation
Best for: High-concentration stocks and long-term stability.[1]
The Logic: The hydrophobic cavity of Hydroxypropyl-
Protocol:
-
Prepare a 20% (w/v) HP-
-CD solution in sterile water or PBS.[1] -
Add excess 8-MG derivative to the solution.
-
Sonicate at 40°C for 30 minutes.
-
Shake at 25°C for 24 hours (thermodynamic equilibration).
-
Filter through a 0.45
m PVDF filter to remove uncomplexed solid.[1] -
Quantify dissolved drug via UV-Vis (approx.[1]
300–340 nm, depending on derivative).
Module 3: Troubleshooting Guide
Issue: "My solution turns yellow overnight."
-
Diagnosis: Oxidative Dimerization. The thiol (-SH) or thione (=S) group has oxidized to form a disulfide bond (-S-S-), creating a dimer.[1] This is common in alkaline solutions or upon exposure to light.[1]
-
Fix:
Issue: "The compound precipitates immediately upon adding to cell culture media."
-
Diagnosis: Salting Out. The high ionic strength of media (PBS/DMEM) compresses the electrical double layer, reducing solubility.
-
Fix:
Visualizing the Decision Logic
The following diagram illustrates the decision matrix for selecting the correct solubilization strategy based on your experimental constraints.
Caption: Decision matrix for solubilizing 8-mercaptoguanine derivatives based on structural flexibility and application type.
References
-
Chhabra, S., et al. (2013). Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK. PLoS ONE, 8(4), e59790.
-
Zou, X., et al. (2019). Converging Fate of the Oxidation and Reduction of 8-Thioguanosine. Biomolecules, 9(9), 428.
-
Al Omari, A.A., et al. (2019). Enhanced solubility of guanosine by inclusion complexes with cyclodextrin derivatives. Journal of Molecular Liquids, 294, 111603.
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2723601, Thioguanine.[1]
Sources
Technical Support Center: Preventing Oxidation of the Thiol Group in 8-Mercaptoguanine
Welcome to the technical support center for 8-mercaptoguanine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the oxidation of the thiol group in 8-mercaptoguanine during experimental procedures. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to ensure the integrity of your experiments.
Understanding the Challenge: The Susceptibility of the Thiol Group to Oxidation
The thiol (-SH) group in 8-mercaptoguanine is highly susceptible to oxidation, a common challenge encountered in the laboratory. The primary oxidation product is the corresponding disulfide, which can significantly impact experimental outcomes by reducing the concentration of the active thiol-containing compound, leading to sluggish or incomplete reactions.[1] In some cases, further oxidation to sulfinic or sulfonic acids can occur, especially at lower pH.[2]
The oxidation process is primarily driven by atmospheric oxygen and can be accelerated by factors such as elevated pH, the presence of metal ions, and exposure to light.[2][3] At higher pH values, the thiol group deprotonates to form a thiolate anion (-S⁻), which is more nucleophilic and thus more readily oxidized.[2]
It is also important to note that 8-mercaptoguanine exists in a tautomeric equilibrium between the thiol and thione forms. For similar heterocyclic compounds, the thione form is often favored.[3]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments with 8-mercaptoguanine and provides actionable solutions.
| Observed Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or no reaction yield | Oxidation of the 8-mercaptoguanine thiol group to a disulfide, which is unreactive in many desired reactions.[1] | 1. Implement Inert Atmosphere Techniques: Conduct all manipulations of 8-mercaptoguanine under an inert atmosphere of nitrogen or argon to minimize exposure to oxygen.[1][2] 2. Degas Solvents: Remove dissolved oxygen from all solvents immediately prior to use. Common methods include freeze-pump-thaw cycles, sparging with an inert gas, or sonication under vacuum.[1] 3. Verify Reagent Quality: Use a freshly opened bottle of 8-mercaptoguanine or purify the existing stock if oxidation is suspected. |
| Formation of a white or yellowish precipitate | The disulfide dimer of 8-mercaptoguanine is often less soluble than the thiol form and can precipitate out of solution.[1] | 1. Improve Anaerobic Conditions: Re-evaluate and enhance your inert atmosphere setup. Ensure all glassware is thoroughly dried and purged.[1] 2. Consider Solvent Choice: The solubility of the disulfide may vary between solvents. While this is an indication of oxidation, solvent choice could influence the observation of a precipitate. |
| Inconsistent experimental results | Gradual oxidation of 8-mercaptoguanine stock solutions over time. | 1. Proper Storage: Store solid 8-mercaptoguanine in a tightly sealed container, preferably under an inert atmosphere, at -20°C.[4][5] 2. Prepare Fresh Solutions: Prepare solutions of 8-mercaptoguanine immediately before use. If a stock solution is necessary, store it at -20°C in small, single-use aliquots to minimize freeze-thaw cycles and exposure to air.[4] 3. Consider Antioxidants: For some applications, the addition of a compatible antioxidant to the solution may be beneficial.[6][7] |
Experimental Protocols & Preventative Measures
To ensure the stability of the thiol group in 8-mercaptoguanine, it is critical to adopt rigorous laboratory practices. Below are detailed protocols for key procedures.
Protocol 1: Handling Solid 8-Mercaptoguanine
Solid 8-mercaptoguanine is more stable than its solutions but should still be handled with care to prevent gradual oxidation.
-
Work in a Controlled Environment: Whenever possible, handle solid 8-mercaptoguanine in a glovebox or glove bag with an inert atmosphere.[2]
-
Minimize Exposure: If a glovebox is unavailable, minimize the time the container is open to the atmosphere.
-
Inert Gas Flushing: Before sealing the container for storage, flush the headspace with a gentle stream of nitrogen or argon.[2]
Protocol 2: Preparation of 8-Mercaptoguanine Solutions under an Inert Atmosphere
This protocol describes the preparation of an 8-mercaptoguanine solution using a Schlenk line, a common apparatus for handling air-sensitive compounds.[2]
Materials:
-
Schlenk flask
-
Rubber septum
-
Nitrogen or argon gas source
-
Degassed solvent
-
Syringes and needles
Procedure:
-
Prepare the Glassware: Flame-dry the Schlenk flask under vacuum and backfill with inert gas. Repeat this cycle three times to ensure all moisture and air are removed.
-
Add the Solid: Quickly weigh and add the solid 8-mercaptoguanine to the flask under a positive flow of inert gas.
-
Seal the Flask: Immediately seal the flask with a rubber septum.
-
Add the Solvent: Using a syringe, add the appropriate volume of degassed solvent to the flask.
-
Maintain Inert Atmosphere: Keep the flask under a positive pressure of inert gas (a balloon filled with nitrogen or argon attached to the sidearm is a common method) throughout the experiment.[8][9][10]
Caption: Simplified oxidation pathways of 8-mercaptoguanine.
References
- Benchchem. (n.d.). Technical Support Center: Handling Air-Sensitive Thiol Reagents.
-
Bregadi, F., et al. (2019). Converging Fate of the Oxidation and Reduction of 8-Thioguanosine. Molecules, 24(17), 3141. Retrieved from [Link]
-
Ates, B., et al. (2017). Thiol-based antioxidants. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 847-855. Retrieved from [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere. Retrieved from [Link]
-
Reddit. (2013). Handling thiols in the lab. Retrieved from [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere, with no O2. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Retrieved from [Link]
-
Pop, C. I., et al. (2012). INVESTIGATION OF THE ANTIOXIDANT CAPACITY OF THIOL- CONTAINING COMPOUNDS USING THE PHOTOCHEMILUMINESCENCE TECHNIQUE. Romanian Journal of Oral Rehabilitation, 4(4), 49-52. Retrieved from [Link]
-
Czeczot, A. M., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847-855. Retrieved from [Link]
-
Mishanina, T. V., et al. (2015). The role of thiols in antioxidant systems. Antioxidants & Redox Signaling, 23(8), 737-753. Retrieved from [Link]
-
Bregadi, F., et al. (2019). Converging Fate of the Oxidation and Reduction of 8-Thioguanosine. Molecules, 24(17), 3141. Retrieved from [Link]
-
Liu, H., et al. (2015). Reducing agents affect inhibitory activities of compounds: Results from multiple drug targets. Journal of Biomolecular Screening, 20(1), 105-114. Retrieved from [Link]
-
Czeczot, A. M., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847-855. Retrieved from [Link]
-
Wang, H., et al. (2023). Development of Dietary Thiol Antioxidant via Reductive Modification of Whey Protein and Its Application in the Treatment of Ischemic Kidney Injury. Antioxidants, 12(1), 177. Retrieved from [Link]
-
Czeczot, A. M., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 847-855. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 6.8: Thiols (Mercaptans). Retrieved from [Link]
-
Li, S., et al. (1998). Effect of buffer pH, buffer concentration and skin with or without enzyme inhibitors on the stability of [Arg(8)]-vasopressin. International Journal of Pharmaceutics, 167(1-2), 121-128. Retrieved from [Link]
-
Hamilton-Miller, J. M. (1973). The effect of pH and temperature on the stability and bioactivity of nystatin and amphotericin B. Journal of Pharmacy and Pharmacology, 25(5), 401-407. Retrieved from [Link]
-
Watson, B. L., et al. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588-592. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Converging Fate of the Oxidation and Reduction of 8-Thioguanosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. One moment, please... [rjor.ro]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Minimizing Non-Specific Binding in 8-Mercaptoguanine SPR Assays
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing 8-mercaptoguanine (8-MG) modified gold surfaces in Surface Plasmon Resonance (SPR) assays. This resource is designed to provide in-depth, practical solutions to one of the most common challenges in SPR: non-specific binding (NSB). By understanding the underlying causes and implementing systematic troubleshooting, you can significantly enhance the quality and accuracy of your binding data.
Introduction: The Challenge of Non-Specific Binding with 8-Mercaptoguanine Surfaces
8-mercaptoguanine forms a self-assembled monolayer (SAM) on gold surfaces through a stable gold-thiol bond.[1][2] This creates a surface rich in purine moieties, ideal for studying interactions with proteins, nucleic acids, and small molecules that recognize guanine. However, the very nature of this surface—with its potential for hydrogen bonding, aromatic stacking, and electrostatic interactions—can also make it prone to non-specific binding.[3][4] NSB inflates the measured response units (RU), leading to inaccurate kinetic and affinity calculations.[5] This guide provides a structured approach to diagnose, troubleshoot, and minimize NSB in your 8-MG SPR assays.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding non-specific binding in the context of 8-MG SPR assays.
Q1: What is non-specific binding (NSB) and why is it a problem in my 8-mercaptoguanine SPR assay?
A1: Non-specific binding refers to the interaction of the analyte with the sensor surface itself, rather than with the intended immobilized ligand (in this case, the 8-MG layer is often the ligand or the base for attaching a capture molecule).[6] These interactions are not related to the specific molecular recognition event you aim to study. NSB is problematic because it generates a false-positive signal, which artificially increases the measured response.[5] This can lead to an overestimation of binding affinity and incorrect kinetic rate constants.
Q2: What are the primary causes of NSB on an 8-mercaptoguanine modified gold surface?
A2: NSB on an 8-MG surface can stem from several molecular forces:[3][6]
-
Electrostatic Interactions: The purine ring of guanine has charged regions. If your analyte has an opposite charge at the experimental pH, it can bind non-specifically to the surface.[7]
-
Hydrophobic Interactions: Although guanine is polar, the overall SAM can have hydrophobic patches, especially if the monolayer is not perfectly packed. Analytes with exposed hydrophobic regions can adsorb to these areas.[3][8]
-
Hydrogen Bonding: The guanine moiety presents several hydrogen bond donors and acceptors, which can interact with analytes.
-
Defects in the SAM: Imperfections or "pinholes" in the 8-MG monolayer can expose the underlying gold surface, which can non-specifically adsorb proteins and other molecules.
Q3: What is the very first step I should take if I suspect high NSB?
A3: The first and most critical step is to perform a control experiment. Inject your analyte at its highest concentration over a reference surface.[9] For an 8-MG assay, an ideal reference would be a flow cell with a well-passivated surface that lacks the 8-MG, such as a surface blocked with ethanolamine after activation or a surface with a different, inert thiol.[10] If you observe a significant signal on this reference channel, it confirms that NSB is occurring.
Q4: How do I choose the right blocking agent to prevent NSB?
A4: The choice of blocking agent depends on the nature of the non-specific interactions.
-
For protein analytes , Bovine Serum Albumin (BSA) is an excellent first choice.[3][11] It's a protein that can adsorb to unoccupied sites on the sensor surface, effectively "blocking" them from your analyte.[12]
-
For interactions suspected to be hydrophobic , a non-ionic surfactant like Tween 20 is recommended.[3][13] It works by disrupting hydrophobic interactions.[14]
-
To create a highly inert surface that resists protein fouling, co-immobilizing or backfilling the 8-MG SAM with short-chain polyethylene glycol (PEG) thiols is a very effective strategy.[15][16] PEG creates a hydrophilic barrier that repels proteins.[4][5]
Section 2: In-Depth Troubleshooting Guide
This section provides a systematic approach to identifying and resolving specific NSB-related issues you might observe in your sensorgrams.
Problem 1: High signal in the reference flow cell.
-
Observation: You inject the analyte and see a significant binding response in your reference channel (e.g., a blank, deactivated channel).
-
Causality: This is the classic sign of NSB. Your analyte is binding to the base sensor surface chemistry, not your intended target.[10] This could be due to electrostatic or hydrophobic interactions with the surface matrix.
-
Troubleshooting Workflow:
-
Increase Salt Concentration: If the NSB is electrostatically driven, increasing the salt concentration (e.g., adding NaCl up to 500 mM) in your running buffer can shield surface charges and reduce these interactions.[3][15]
-
Adjust pH: The pH of the running buffer determines the net charge of both your analyte and the surface.[3][16] Try adjusting the buffer pH to be closer to the isoelectric point (pI) of your analyte, making it more neutral.[6]
-
Add a Surfactant: To combat hydrophobic interactions, add a low concentration (0.005% - 0.1%) of a non-ionic surfactant like Tween 20 to your running buffer.[8][10]
-
Incorporate a Blocking Protein: Add BSA (0.5 to 2 mg/mL) to the running buffer.[10] BSA will compete for non-specific binding sites.[3][17]
-
Problem 2: Analyte binds but shows little to no dissociation.
-
Observation: The sensorgram shows a typical association curve, but during the dissociation phase, the signal does not return to the baseline, even after an extended time.
-
Causality: This can be a sign of very strong specific binding, but it is often caused by non-specific interactions where the analyte "sticks" irreversibly to the surface. This can also indicate that the analyte is denaturing upon binding.
-
Troubleshooting Workflow:
-
Optimize Regeneration: First, confirm you can remove the analyte with a regeneration solution (e.g., low pH glycine, high salt).[15] If no regeneration solution works without damaging the surface, the issue is likely severe NSB or denaturation.
-
Introduce PEG: The most effective solution for "sticky" proteins is to make the surface more hydrophilic and protein-repellent.[18] This can be done by co-immobilizing a short-chain thiol-PEG with the 8-mercaptoguanine during the SAM formation.
-
Check Analyte Quality: Ensure your analyte is pure and not aggregated.[19] Aggregates often bind non-specifically and dissociate poorly. Use size-exclusion chromatography (SEC) to confirm the monodispersity of your analyte immediately before the SPR experiment.
-
Problem 3: The baseline is unstable or drifts significantly after analyte injection.
-
Observation: After an injection cycle (association, dissociation, regeneration), the baseline does not return to its original level.[20]
-
Causality: A rising baseline indicates that not all of the analyte was removed during regeneration, leading to surface accumulation.[21] A falling baseline might suggest that the regeneration step is stripping some of the 8-MG monolayer from the surface. Baseline drift can also be caused by improper buffer equilibration.[22]
-
Troubleshooting Workflow:
-
Buffer Equilibration: Ensure the system is fully equilibrated with the running buffer before starting injections. Sometimes, an overnight equilibration is necessary for a new sensor chip.[21]
-
Optimize Regeneration Solution: Screen a variety of regeneration solutions to find one that completely removes the analyte without damaging the 8-MG surface.[20] Start with mild conditions (e.g., moderate salt) and move to harsher ones (e.g., low/high pH) if needed.[15]
-
Verify SAM Stability: If the baseline consistently drops, your 8-MG monolayer may be unstable. Ensure it was formed using a sufficient incubation time and concentration, and that the gold surface was properly cleaned before SAM formation.
-
Section 3: Protocols & Methodologies
Protocol 3.1: Preparation and Optimization of an 8-MG / Thiol-PEG Mixed Monolayer
This protocol describes how to create a mixed SAM to proactively reduce NSB. Thiol-PEG acts as a spacer and blocking agent.[16]
-
Surface Preparation: Clean the gold SPR sensor chip according to the manufacturer's instructions (e.g., UV/Ozone treatment or Piranha solution - use extreme caution ).
-
Prepare Thiol Solution: Create a solution in ethanol containing 8-mercaptoguanine and a short-chain methoxy-terminated thiol-PEG (e.g., MW 500-1000 Da). Start with a 1:10 molar ratio of 8-MG to PEG-thiol. The total thiol concentration should be around 1 mM.
-
SAM Formation: Immerse the gold chip in the thiol solution and incubate for at least 12-18 hours at room temperature in a dark, moisture-free environment to allow for the formation of a dense, well-ordered monolayer.[23]
-
Rinsing: Thoroughly rinse the chip with ethanol, then deionized water, and dry under a gentle stream of nitrogen.
-
Validation: Test the surface by injecting a known non-specific binder or a negative control protein. Compare the NSB to a surface prepared with 100% 8-MG. Adjust the 8-MG:PEG-thiol ratio as needed to balance specific signal with NSB reduction.
Protocol 3.2: Systematic Screening of Running Buffer Additives
Use this workflow to empirically determine the best buffer composition for your specific analyte.
-
Establish a Baseline: Run your analyte over the 8-MG surface using your standard buffer (e.g., HBS-EP). Note the level of NSB in the reference channel.
-
Test Salt: Prepare running buffers with increasing concentrations of NaCl (e.g., 150 mM, 300 mM, 500 mM). Inject the analyte and observe the effect on NSB.[6]
-
Test Surfactant: Using the best salt concentration from the previous step, prepare buffers with 0.01% and 0.05% Tween 20. Inject the analyte and assess the reduction in NSB.[3]
-
Test Blocking Protein: If NSB persists, prepare the best buffer from the previous steps and supplement it with 1 mg/mL BSA.[10]
-
Combine and Confirm: Use the optimal combination of additives for all subsequent experiments. Always ensure your analyte is also diluted in this final, optimized running buffer to avoid buffer mismatch effects.[15]
Section 4: Reference Tables & Diagrams
Table 1: Comparison of Common Anti-NSB Buffer Additives
| Additive | Typical Concentration | Primary Mechanism of Action | Best For |
| NaCl | 150 mM - 500 mM | Shields electrostatic charges.[3] | Analytes with high net charge at assay pH. |
| Tween 20 | 0.005% - 0.1% (v/v) | Disrupts non-specific hydrophobic interactions.[13] | "Sticky" analytes, hydrophobic molecules. |
| BSA | 0.5 - 2 mg/mL | Adsorbs to and passivates unoccupied surface sites.[10][12] | Protein analytes, complex sample matrices. |
| PEG | 1 mg/mL (in buffer) or co-immobilized | Creates a hydrophilic, protein-repellent steric barrier.[4][16] | Proactive prevention of protein fouling. |
| CM-Dextran | 1 mg/mL | Competes for binding to dextran-based sensor surfaces.[10] | Assays using carboxymethyl-dextran chips. |
Diagrams
Caption: Workflow for diagnosing and minimizing NSB.
Caption: Mechanisms of surface passivation to reduce NSB.
References
-
Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences Blog. [Link]
-
Nicoya Lifesciences. (2015, December 18). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. Nicoya Lifesciences Blog. [Link]
-
Affinité Instruments. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Affinité Instruments. [Link]
-
Bitesize Bio. (2025, May 20). Surface Plasmon Resonance Troubleshooting - SPR Assay Advice. [Link]
-
Jones, V., et al. (2013). Reduction of Non-Specific Protein Adsorption Using Poly(ethylene) Glycol (PEG) Modified Polyacrylate Hydrogels In Immunoassays for Staphylococcal Enterotoxin B Detection. MDPI. [Link]
-
Lee, H., & Andrade, J. D. (n.d.). Two surface gradients of polyethylene glycol for a reduction in protein adsorption. PMC. [Link]
-
Wang, Z., et al. (2017, October 9). Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption. Physical Chemistry Chemical Physics. [Link]
-
Reichert Technologies. (2014, February 4). Reducing Non-Specific Binding - Surface Plasmon Resonance. [Link]
-
Xanadu Bio. (n.d.). Surface Plasmon Resonance (SPR) Troubleshooting Guide. [Link]
-
Malitesta, C., & Mazzotta, E. (2017). Effect of Surfactants on the Binding Properties of a Molecularly Imprinted Polymer. PMC. [Link]
-
Artemis Dx. (n.d.). The Use of Surfactants in Lateral Flow Assays: Part 2. [Link]
-
Koenig, S., et al. (n.d.). The Influence of PEG Architecture on Protein Adsorption and Conformation. PMC. [Link]
-
Wang, Y., et al. (2024, July 1). Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. PMC. [Link]
-
Nicoya Lifesciences. (2023, May 19). Top 10 tips for high quality SPR data | SPR Guide. [Link]
-
Creative Biolabs. (n.d.). Surface Plasmon Resonance Protocol & Troubleshooting. [Link]
-
SPRpages. (2022, July 18). Troubleshooting. [Link]
-
ResearchGate. (2013, May 25). How can I minimize nonspecific adsorption on a surface plasmon resonance (SPR) sensor chip?[Link]
-
SPRpages. (2023, January 11). Baseline drift. [Link]
-
Biosensing Instrument. (n.d.). Binding Kinetics Analysis with SPR: Interaction between Bovine Serum Albumin (BSA) and Anti-BSA. [Link]
-
Lee, W., et al. (2019, December 9). Quantitative assessment of bovine serum albumin proteins for blocking applications. Nature. [Link]
-
Shankaran, D. R., et al. (n.d.). Surface Plasmon Resonance: A Versatile Technique for Biosensor Applications. PMC. [Link]
-
Cennamo, N., et al. (2022). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. MDPI. [Link]
-
ResearchGate. (2025, August 5). Effects of a non-ionic surfactant, Tween 20, on adsorption/desorption of saccharification enzymes onto/from lignocelluloses and saccharification rate | Request PDF. [Link]
-
ResearchGate. (n.d.). Tween 20-dependent non-specific binding is facilitated by polyethylene...[Link]
-
Sellmann, C., et al. (2022, March 21). Surface interaction patches link non-specific binding and phase separation of antibodies. Nature. [Link]
-
Türkoğlu, E. A., & Aydın, F. G. (2023, April 11). Surface Plasmon Resonance Binding Study on the Interaction of Acetazolamide and Bovine Serum Albumin. DergiPark. [Link]
-
Ladd, J., et al. (2006). Reduction of nonspecific protein binding on surface plasmon resonance biosensors. Analytical and Bioanalytical Chemistry. [Link]
-
ResearchGate. (2025, August 5). (PDF) Fabrication of self-assembled monolayer of 8-mercaptoquinoline on polycrystalline gold electrode and its selective catalysis for the reduction of metal ions and the oxidation of biomolecules. [Link]
-
Zhang, J., et al. (n.d.). Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM. RSC Publishing. [Link]
-
ResearchGate. (2025, August 10). Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody | Request PDF. [Link]
-
Di Mauro, G., et al. (2022). Luminescent Self-Assembled Monolayer on Gold Nanoparticles: Tuning of Emission According to the Surface Curvature. MDPI. [Link]
-
Way, A. J., et al. (2007, July 15). Analysis of self-assembled monolayers on gold surfaces using direct analysis in real time mass spectrometry. PubMed. [Link]
Sources
- 1. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. mdpi.com [mdpi.com]
- 5. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. technologynetworks.com [technologynetworks.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Surfactants on the Binding Properties of a Molecularly Imprinted Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 10. Reducing Non-Specific Binding [reichertspr.com]
- 11. Repelling and ordering: the influence of poly(ethylene glycol) on protein adsorption - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C7CP05445A [pubs.rsc.org]
- 12. Quantitative assessment of bovine serum albumin proteins for blocking applications | bioRxiv [biorxiv.org]
- 13. knowledge.kactusbio.com [knowledge.kactusbio.com]
- 14. artemisdx.com [artemisdx.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. Two surface gradients of polyethylene glycol for a reduction in protein adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biosensingusa.com [biosensingusa.com]
- 18. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 20. nicoyalife.com [nicoyalife.com]
- 21. Baseline drift [sprpages.nl]
- 22. Troubleshooting [sprpages.nl]
- 23. researchgate.net [researchgate.net]
8-Mercaptoguanine vs. 6-Mercaptopurine: A Comparative Selectivity Guide
Topic: 8-Mercaptoguanine vs 6-Mercaptopurine Selectivity Profile Content Type: Publish Comparison Guide
Executive Summary
This guide analyzes the divergent pharmacological profiles of 6-Mercaptopurine (6-MP) and 8-Mercaptoguanine (8-MG) . While both are thiolated purine derivatives, their structural isomerism dictates completely different biological fates.
-
6-Mercaptopurine is a classic mammalian antimetabolite , hijacking the human purine salvage pathway (HPRT) to induce cytotoxicity in rapidly dividing cells (Leukemia/Autoimmune).
-
8-Mercaptoguanine is an emerging antimicrobial scaffold , functioning as a pterin-mimic that inhibits the bacterial folate biosynthesis pathway (HPPK/DHNA), a pathway absent in mammals.
This distinction—"Trojan Horse" (6-MP) vs. "Pathway Blocker" (8-MG) —is the core of their selectivity profiles.
Chemical & Structural Basis of Selectivity
The position of the thiol (-SH) group alters the molecule's electronic distribution and steric footprint, determining which enzyme pockets it can access.
| Feature | 6-Mercaptopurine (6-MP) | 8-Mercaptoguanine (8-MG) |
| Structure | Thiol at C6 position (Purine ring) | Thiol at C8 position (Purine ring) |
| Primary Mimicry | Hypoxanthine / Guanine | Pterin / Guanine intermediate |
| pKa Influence | Thiol ionization favors HPRT binding | Thiol/Thione tautomerism favors Folate enzymes |
| Key Enzyme Affinity | High: Mammalian HPRT, TPMT | High: Bacterial HPPK, DHNA, DHPS |
The "Pterin Mimicry" of 8-MG
While 6-MP mimics natural purines to enter DNA/RNA synthesis, 8-MG adopts a conformation that mimics the pterin core. This allows 8-MG to bind into the substrate pockets of folate pathway enzymes (like HPPK) in bacteria, which normally bind 6-hydroxymethyl-7,8-dihydropterin.[1] The C8-thiol group forms critical hydrogen bonds and hydrophobic interactions within these specific bacterial pockets that are not present in mammalian purine enzymes.
Mechanism of Action & Signaling Pathways
6-Mercaptopurine: The Mammalian "Trojan Horse"
6-MP is a prodrug.[2] It requires bioactivation by Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) to form Thioinosine Monophosphate (TIMP).
-
Pathway: HPRT
TIMP TGNs (Thioguanine Nucleotides). -
Effect: TGNs incorporate into DNA/RNA, triggering mismatch repair and apoptosis.
-
Selectivity Constraint: High toxicity to any rapidly dividing mammalian cell (Bone marrow suppression).
8-Mercaptoguanine: The Bacterial "Pathway Blocker"
8-MG does not efficiently undergo phosphoribosylation by mammalian HPRT. Instead, it targets the Folate Biosynthesis Pathway , which is essential for bacteria but absent in humans (humans absorb folate; bacteria must synthesize it).
-
Target: 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and Dihydroneopterin Aldolase (DHNA).
-
Effect: Depletion of folate cofactors
inhibition of bacterial DNA/protein synthesis. -
Selectivity Benefit: High selectivity for prokaryotes; low off-target toxicity in mammals due to pathway absence.
Figure 1: Divergent Mechanisms. 6-MP acts as a substrate for mammalian activation (Red), while 8-MG acts as an inhibitor of bacterial folate synthesis (Blue).
Quantitative Selectivity Profile
The following data contrasts the potency and targets of the two compounds. Note the shift from nanomolar mammalian cytotoxicity (6-MP) to micromolar bacterial enzyme inhibition (8-MG).
| Parameter | 6-Mercaptopurine (6-MP) | 8-Mercaptoguanine (8-MG) |
| Primary Target | Human HPRT (Substrate) | S. aureus HPPK / M. tbc DHNA (Inhibitor) |
| Binding Affinity (Kd) | N/A (Metabolized) | ~11 - 13 µM (SaHPPK) [1] |
| IC50 (Target Enzyme) | Ki ~ 2.5 µM (HPRT inhibition) | 0.3 - 41 µM (depending on species/derivative) [2] |
| Cellular IC50 | 1 - 10 µM (Leukemia cell lines) | > 100 µM (Mammalian cells - low toxicity) |
| Mechanism of Resistance | Loss of HPRT / High TPMT activity | Mutations in Folate pathway enzymes |
| Therapeutic Index | Narrow (Myelosuppression risk) | Broad (Target pathway absent in host) |
Experimental Protocols for Profiling
To experimentally validate the selectivity profile described above, use the following self-validating workflows.
Protocol A: Differential Cytotoxicity Assay (Mammalian vs. Bacterial)
Objective: Demonstrate that 6-MP kills mammalian cells while 8-MG selectively inhibits bacteria.
-
Mammalian Arm (HEK293 or Jurkat Cells):
-
Seed cells at 5,000 cells/well in 96-well plates.
-
Treat with gradient concentrations (0.1 µM – 100 µM) of 6-MP and 8-MG.
-
Incubate for 72 hours.
-
Readout: MTT or CellTiter-Glo viability assay.
-
Expected Result: 6-MP IC50 < 5 µM; 8-MG IC50 > 100 µM (Minimal toxicity).
-
-
Bacterial Arm (S. aureus or E. coli):
-
Inoculate LB broth with bacteria (OD600 = 0.05).
-
Treat with gradient concentrations of 6-MP and 8-MG.
-
Critical Control: Use Folate-free media (M9 minimal media). Note: Rich media contains folate, which bypasses the 8-MG blockade.
-
Incubate 18 hours at 37°C.
-
Readout: OD600 turbidity.
-
Expected Result: 8-MG shows dose-dependent growth inhibition; 6-MP shows minimal effect.
-
Protocol B: Enzymatic Binding Validation (SPR)
Objective: Confirm 8-MG binds directly to the folate enzyme (HPPK) and not HPRT.
-
Immobilization: Immobilize Recombinant SaHPPK (Staphylococcus aureus) and Human HPRT1 on separate CM5 sensor chips.
-
Injection: Inject 8-MG (0 – 50 µM) over both surfaces.
-
Buffer: HBS-EP+ running buffer.
-
Analysis:
-
HPPK Channel: Observe rapid on/off binding kinetics (Rectangular sensorgram indicating specific binding). Calculate Kd.
-
HPRT Channel: Observe negligible response or non-specific binding only.
-
-
Validation: Inject 6-MP over HPRT channel to confirm active protein (Positive Control).
Figure 2: Experimental Workflow. Parallel screening in mammalian and bacterial systems is required to validate the pathway-specific selectivity.
References
-
Dennis, M. L., et al. (2013). "Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK." PLoS ONE.
-
Czeczot, A. M., et al. (2021).[3] "8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Swarbrick, J. D., et al. (2018). "8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase." Chemistry – A European Journal.
-
Nelson, J. A., et al. (1975). "Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine." Cancer Research.[4]
Sources
- 1. 8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Inhibitory Effects of 6-Thioguanine and 6-Mercaptopurine on the USP2a Target Fatty Acid Synthase in Human Submaxillary Carcinoma Cells [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationships among purines related to 6-mercaptopurine - PubMed [pubmed.ncbi.nlm.nih.gov]
Competitive vs non-competitive inhibition of HPPK by 8-mercaptoguanine
This guide provides an in-depth technical comparison of the inhibition modes of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) by 8-mercaptoguanine (8-MG).[1][2] It is designed for researchers characterizing novel folate pathway inhibitors.
A Comparative Guide to Kinetic Modalities
Executive Summary
8-Mercaptoguanine (8-MG) represents a distinct class of HPPK inhibitors that exploits the pterin-binding pocket while inducing significant conformational changes in the enzyme's active site loops. Unlike simple steric blockers, 8-MG's inhibition profile is substrate-dependent :
-
Vs. Substrate (HMDP): Acts as a Competitive Inhibitor , occupying the pterin pocket.
-
Vs. Cofactor (ATP): Acts as a Non-Competitive Inhibitor , binding independently of ATP concentration.[2]
This dual-modality is critical for drug development, as it allows the inhibitor to remain effective even at high intracellular ATP concentrations, a common limitation for ATP-competitive kinase inhibitors.
Mechanistic Comparison: Competitive vs. Non-Competitive Modes[3][4][5]
Understanding the precise interaction of 8-MG requires distinguishing its behavior against the two substrates of HPPK: 6-hydroxymethyl-7,8-dihydropterin (HMDP) and ATP .
The Structural Basis
HPPK catalyzes the transfer of pyrophosphate from ATP to HMDP.[2]
-
The 8-MG Interaction: Crystallographic studies (e.g., Staphylococcus aureus HPPK) reveal that 8-MG binds in the HMDP substrate pocket .[2]
-
The "Cryptic" Mechanism: Upon binding, 8-MG induces a massive conformational change (over 30 Å movement) in Loop L3 (residues 80–90), specifically engaging residues like Trp89 . This creates a "dead-end" complex that structurally mimics the transition state but prevents catalysis.
Kinetic Modality Table
| Feature | Competitive Mode (vs. HMDP) | Non-Competitive Mode (vs. ATP) |
| Binding Site | Directly occupies the Pterin (HMDP) pocket.[2] | Binds at a site distinct from the ATP adenine pocket. |
| Effect on | Increases (Apparent | Unchanged (Affinity for ATP is unaltered). |
| Effect on | Unchanged (Can be overcome by high [HMDP]). | Decreases (Cannot be overcome by high [ATP]). |
| Therapeutic Implication | Efficacy drops if substrate accumulates. | Efficacy remains stable regardless of ATP fluctuation. |
| Experimental Signature | Intersecting lines on Y-axis (Lineweaver-Burk). | Intersecting lines on X-axis (Lineweaver-Burk). |
Experimental Validation Protocols
To validate the inhibition mode of 8-MG or its derivatives, you must perform a Bisubstrate Kinetic Analysis . A single
Protocol A: HPPK Coupled Enzyme Assay (Luminescence)
This protocol uses the Kinase-Glo® system (Promega) to quantify residual ATP.
Reagents:
-
Buffer: 100 mM HEPES (pH 7.0), 10 mM
, 0.01% BSA, 1 mM DTT. -
Enzyme: Recombinant SaHPPK (approx. 10 nM final).
-
Substrates: ATP (variable) and HMDP (variable).
-
Inhibitor: 8-MG (dissolved in DMSO).
Workflow:
-
Preparation: Prepare a matrix of reactions in a 384-well plate.
-
Set 1 (ATP Competition): Fix [HMDP] at saturation (
, ~50 µM). Vary [ATP] (0.5 µM to 100 µM). Add 8-MG at 0, 10, 20, 40 µM. -
Set 2 (HMDP Competition): Fix [ATP] at saturation (
, ~100 µM). Vary [HMDP] (0.5 µM to 50 µM). Add 8-MG at 0, 10, 20, 40 µM.
-
-
Incubation: Incubate Enzyme + Inhibitor + Substrates for 20 minutes at 25°C.
-
Detection: Add equal volume of Kinase-Glo reagent. Incubate 10 min.
-
Read: Measure Luminescence (RLU). Signal is inversely proportional to kinase activity (high signal = high inhibition/low ATP consumption).
Protocol B: Data Analysis (The Self-Validating Step)
Do not rely solely on linear plots. Use Non-Linear Regression (Global Fitting) in software like GraphPad Prism or SigmaPlot.
-
Fit Model 1 (Competitive):
-
Fit Model 2 (Non-Competitive):
-
Validation: Compare the Akaike Information Criterion (AIC) . The model with the lower AIC score is the correct mechanism.
-
Expected Result for 8-MG vs ATP: Non-Competitive Model fits best.
-
Expected Result for 8-MG vs HMDP: Competitive Model fits best.
-
Pathway & Logic Visualization
The following diagrams illustrate the HPPK reaction context and the decision logic for classifying the inhibitor.
Diagram 1: Folate Biosynthesis & HPPK Inhibition Logic[1]
Caption: 8-MG intercepts the pathway at the HPPK stage, competing with HMDP for the active site while remaining non-competitive regarding ATP binding.[1][2][3][4][5][6][7][8][9]
Diagram 2: Kinetic Decision Tree
Caption: Flowchart for interpreting Lineweaver-Burk or global fit results to classify 8-MG inhibition modes.
Comparative Performance Data
The following data summarizes the performance of 8-MG compared to standard reference points.
| Parameter | 8-Mercaptoguanine (8-MG) | Reference: Pterin (Substrate) | Reference: Compound 11 (Optimized)* |
| ~13 µM | ~1.5 µM | ~0.6 µM | |
| ~41 µM | N/A | ~2.0 µM | |
| Mode vs. ATP | Non-Competitive | Cofactor | Non-Competitive |
| Mode vs. HMDP | Competitive | Substrate | Competitive |
| Ligand Efficiency | Moderate | High | High |
*Compound 11 refers to N7-substituted derivatives of 8-MG which show improved affinity (Dennis et al., 2014).
References
-
Dennis, M. L., et al. (2012). "Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK." PLoS ONE, 7(12), e52330.
-
Dennis, M. L., et al. (2014). "Structure-Based Design and Development of Functionalized Mercaptoguanine Derivatives as Inhibitors of the Folate Biosynthesis Pathway Enzyme 6-Hydroxymethyl-7,8-dihydropterin Pyrophosphokinase from Staphylococcus aureus."[1] Journal of Medicinal Chemistry, 57(22), 9612–9626.
-
Chhabra, S., et al. (2012). "Discovery of novel inhibitors of 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) by structure-based virtual screening."[1] Journal of Medicinal Chemistry.
-
Shaw, G. X., et al. (1999). "Crystal structure of HPPK from Escherichia coli." Structure, 7(11), 1423-1433.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the differences between competitive and non-competitive inhibition? [synapse.patsnap.com]
- 4. Understanding Competitive and Noncompetitive Inhibition: A Deep Dive Into Enzyme Dynamics - Oreate AI Blog [oreateai.com]
- 5. researchgate.net [researchgate.net]
- 6. 8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-based design and development of functionalized Mercaptoguanine derivatives as inhibitors of the folate biosynthesis pathway enzyme 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase from Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Khan Academy [khanacademy.org]
A Senior Application Scientist's Guide to the Specificity of 2-Amino-6-hydroxy-8-mercaptopurine for Bacterial FolB
Introduction
In the persistent battle against antimicrobial resistance, the bacterial folate biosynthesis pathway presents a fertile ground for the discovery of novel therapeutic agents. Unlike mammals, which acquire folate from their diet, most bacteria rely on the de novo synthesis of this essential vitamin, making the enzymes in this pathway attractive targets for selective inhibition. One such enzyme, dihydroneopterin aldolase (FolB), catalyzes a crucial step in the formation of the pteridine core of folate and is absent in humans, offering a promising avenue for the development of specific antibacterial drugs. This guide provides an in-depth analysis of 2-Amino-6-hydroxy-8-mercaptopurine, also known as 8-mercaptoguanine (8-MG), a potent inhibitor of bacterial FolB. We will objectively compare its performance with other alternatives, provide supporting experimental data, and detail the methodologies required for its evaluation.
The Bacterial Folate Biosynthesis Pathway: A Prime Target for Antimicrobials
The bacterial folate pathway is a series of enzymatic reactions that produce tetrahydrofolate, a vital cofactor in the synthesis of nucleic acids and amino acids. The absence of this pathway in mammals provides a clear therapeutic window, allowing for the design of inhibitors that are highly specific to bacterial targets.
Caption: Simplified bacterial folate biosynthesis pathway highlighting the role of FolB.
2-Amino-6-hydroxy-8-mercaptopurine: A Potent Inhibitor of Bacterial FolB
2-Amino-6-hydroxy-8-mercaptopurine has emerged as a significant inhibitor of bacterial FolB, particularly in Mycobacterium tuberculosis (MtFolB). Its purine-like structure allows it to effectively bind to the active site of the enzyme, disrupting the catalytic process.
Mechanism of Action
The primary mechanism of action of 2-Amino-6-hydroxy-8-mercaptopurine is the inhibition of the aldolase activity of FolB. This enzyme catalyzes the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin and glycolaldehyde. By blocking this step, the inhibitor effectively halts the folate synthesis cascade, leading to bacterial cell death.
Comparative Analysis of FolB Inhibitors
The development of FolB inhibitors is an active area of research. Here, we compare 2-Amino-6-hydroxy-8-mercaptopurine with other known classes of FolB inhibitors.
| Inhibitor Class | Example Compound | Target Organism | IC50 (µM) | Reference |
| Thiopurines | 2-Amino-6-hydroxy-8-mercaptopurine | Mycobacterium tuberculosis | 0.3 | |
| S8-functionalized 8-MG derivatives | Mycobacterium tuberculosis | 0.3 - 12.3 | ||
| Pteridine Derivatives | 2-amino-6-carboxamido-7,8-dihydropteridin-4-one | Escherichia coli | N/A | |
| 2-amino-6-hydroxymethyl-7,7-dimethyl-7,8-dihydropteridin-4-one | Escherichia coli | N/A | ||
| Other Heterocycles | Triazolo[4,5-d]pyrimidine derivatives | Staphylococcus aureus | ~1 |
Note: N/A indicates that while inhibitory activity was reported, specific IC50 values were not provided in the cited literature.
The data clearly indicates that 2-Amino-6-hydroxy-8-mercaptopurine is a highly potent inhibitor of MtFolB, with a sub-micromolar IC50 value. While other compound classes show promise, the quantitative data for a direct and broad comparison remains limited in the public domain.
Specificity of 2-Amino-6-hydroxy-8-mercaptopurine
The specificity of an antimicrobial agent is paramount to its therapeutic success, minimizing off-target effects and toxicity.
Bacterial vs. Eukaryotic Selectivity
The primary basis for the specificity of 2-Amino-6-hydroxy-8-mercaptopurine lies in the absence of the FolB enzyme and the entire de novo folate biosynthesis pathway in mammals. Humans and other higher eukaryotes obtain folate through their diet, rendering them immune to inhibitors of this bacterial pathway.
Caption: Selective action of 2-Amino-6-hydroxy-8-mercaptopurine on bacterial cells.
Experimental Protocols
To facilitate further research and validation, we provide a detailed, step-by-step methodology for a key experiment.
In Vitro FolB Inhibition Assay (IC50 Determination)
This protocol is adapted from studies on Mycobacterium tuberculosis FolB.
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-Amino-6-hydroxy-8-mercaptopurine against bacterial FolB.
Materials:
-
Purified recombinant bacterial FolB enzyme
-
7,8-dihydroneopterin (DHNP) substrate
-
2-Amino-6-hydroxy-8-mercaptopurine
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl)
-
96-well microplates
-
Spectrophotometer or fluorometer capable of reading at the appropriate wavelength for the product.
Workflow:
Caption: Workflow for determining the IC50 of a FolB inhibitor.
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a stock solution of 2-Amino-6-hydroxy-8-mercaptopurine in a suitable solvent (e.g., DMSO). Perform serial dilutions in the assay buffer to obtain a range of concentrations.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add a fixed concentration of the FolB enzyme to each well. Add the different concentrations of the inhibitor to the respective wells. Include a control well with no inhibitor.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the DHNP substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence of the product over time using a plate reader.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration from the linear phase of the progress curve.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion and Future Directions
2-Amino-6-hydroxy-8-mercaptopurine stands out as a highly potent and specific inhibitor of bacterial FolB, a crucial enzyme in the folate biosynthesis pathway that is absent in humans. Its sub-micromolar efficacy against Mycobacterium tuberculosis FolB underscores its potential as a lead compound for the development of novel antitubercular agents. The inherent selectivity of targeting a uniquely bacterial pathway minimizes the potential for host toxicity.
Future research should focus on:
-
Broad-spectrum activity: Evaluating the inhibitory potential of 2-Amino-6-hydroxy-8-mercaptopurine and its derivatives against FolB from a wider range of pathogenic bacteria.
-
Eukaryotic selectivity: Conducting direct enzymatic assays against FolB homologs from lower eukaryotes to definitively quantify its selectivity profile.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 2-Amino-6-hydroxy-8-mercaptopurine to optimize potency, selectivity, and pharmacokinetic properties.
-
In vivo efficacy: Progressing promising lead compounds into preclinical animal models of bacterial infection to assess their therapeutic potential.
By leveraging the unique metabolic differences between bacteria and their hosts, inhibitors like 2-Amino-6-hydroxy-8-mercaptopurine offer a compelling strategy to combat the growing threat of antibiotic resistance.
References
- Bermingham, A., & Derrick, J. P. (2002). The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery. BioEssays, 24(7), 637-648.
- de Matos Czeczot, A., Muniz, M. N., Perelló, M. A., Basso, L. A., & Santos, D. S. (2024). Crystal structure of dihydroneopterin aldolase from Mycobacterium tuberculosis associated with 8-mercaptoguanine, and development of novel
Beyond the Sulfa Scaffold: Benchmarking 8-Mercaptoguanine Derivatives against Sulfonamides
Topic: Benchmarking 8-Mercaptoguanine Derivatives against Sulfonamides in Folate Pathway Inhibition Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Microbiologists, and Drug Discovery Scientists.
Executive Summary
For decades, sulfonamides have served as the cornerstone of antifolate therapy, acting as competitive inhibitors of dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (pABA).[1] However, the ubiquity of sulfonamide resistance—driven by mutations in the pABA-binding pocket of DHPS—has necessitated the exploration of alternative scaffolds.
This guide benchmarks 8-mercaptoguanine (8-MG) derivatives against the sulfonamide standard. Unlike sulfonamides, 8-MG derivatives target the pterin-binding pocket of DHPS and the adjacent enzyme HPPK (6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase).[1] This distinct mechanism offers a "resistance-breaking" profile, bypassing the mutated pABA sites that render sulfonamides ineffective.
Mechanistic Divergence: The Structural Argument
To understand the benchmarking data, one must first grasp the distinct binding modes. Sulfonamides are "pABA-competitive," whereas 8-MG derivatives are "Pterin-competitive" or "Substrate-envelope compliant."
The Folate Biosynthesis Blockade
The following diagram illustrates the distinct intervention points of both compound classes within the folate pathway.
Figure 1: Dual-target potential of 8-MG derivatives (HPPK/DHPS pterin site) versus the single-point failure mode of Sulfonamides (DHPS pABA site).
Chemical Synthesis of 8-MG Derivatives
Self-Validating Protocol for Benchmarking Candidates
To reproduce the benchmarking data, researchers must synthesize S-functionalized 8-mercaptoguanine derivatives. The 8-thio group is critical for binding affinity; modifications at N9 often abolish activity, while S-alkylation allows for hydrophobic expansion into the enzyme's active site.
Protocol: S-Alkylation of 8-Mercaptoguanine
-
Solubilization: Dissolve 8-mercaptoguanine (1.0 equiv) in 0.5 M NaOH. The solution should be clear (real solution).
-
Reaction: Add the respective benzyl bromide derivative (1.1 equiv) dropwise in ethanol.
-
Conditions: Stir at 25 °C for 4 hours.
-
Isolation: The product typically precipitates. Collect via vacuum filtration.[2]
-
Purification: Wash with cold water and ethanol. Recrystallize if necessary (yields typically 55–82%).
-
Validation: Verify structure via 1H-NMR (look for S-CH2 peak ~4.5 ppm) and HRMS.
Experimental Benchmarking: Efficacy & Affinity
The following data compares a standard sulfonamide (Sulfamethoxazole ) against lead 8-MG derivatives (specifically S-benzyl and S-naphthyl substituted).
A. Binding Affinity (Surface Plasmon Resonance)
While sulfonamides bind tightly to the pABA pocket in the presence of pterin, 8-MG derivatives bind to the pterin pocket.
-
Method: SPR on immobilized E. coli DHPS or S. aureus HPPK.
-
Observation: 8-MG fragments often show lower absolute affinity (µM range) compared to optimized sulfonamides (nM range) but maintain affinity in mutant strains where sulfonamides fail.
| Feature | Sulfonamides (Standard) | 8-MG Derivatives (Challenger) |
| Primary Target | DHPS (pABA pocket) | DHPS & HPPK (Pterin pocket) |
| Binding Mode | Competitive vs pABA | Competitive vs Pterin |
| Susceptibility to Resistance | High (DHPS mutations) | Low (Pterin site is conserved) |
| Kd (Wild Type) | ~50–500 nM | 0.3 – 15 µM |
| Kd (Sulfa-Resistant) | > 100 µM (Loss of activity) | ~0.3 – 15 µM (Retained activity) |
B. Enzyme Inhibition Assay (IC50)
Protocol Overview: A coupled enzyme assay measuring the release of pyrophosphate or the production of dihydropteroate.
-
Enzyme: Recombinant MtFolB (Aldolase) or SaHPPK.
-
Substrate: 6-hydroxymethyl-7,8-dihydropterin.
-
Detection: Spectrophotometric monitoring at 340 nm (coupled assay) or direct HPLC measurement of product.
Comparative Data (Representative):
| Compound Class | Compound ID | Target Enzyme | IC50 (µM) | Notes |
| Sulfonamide | Sulfamethoxazole | EcDHPS | 4.0 | Standard clinical control. |
| Purine Analog | 8-Mercaptoguanine | SaHPPK | 41.0 | Parent scaffold (Lead). |
| Purine Analog | 8-Benzylthio-G | MtFolB | 0.3 | Superior potency in specific isoforms. |
| Purine Analog | 8-(2-Naphthyl)thio-G | EcDHPS | 12.3 | Hydrophobic bulk improves fit. |
Critical Insight: While the parent 8-MG is a weak inhibitor (IC50 ~41 µM), S-functionalization (e.g., with benzyl groups) can improve potency by two orders of magnitude (IC50 ~0.3 µM), bringing it into a competitive range with sulfonamides while targeting a different site.
Experimental Workflow: From Synthesis to Data
This workflow ensures data integrity when comparing these distinct chemical classes.
Figure 2: Integrated workflow for synthesizing and validating 8-MG derivatives.
Conclusion & Strategic Recommendations
Researchers should not view 8-MG derivatives as direct replacements for sulfonamides in terms of raw potency (yet), but as strategic complements for resistant strains.
-
Use Sulfonamides when: Targeting wild-type strains where high potency (nM affinity) is required and resistance is not suspected.
-
Use 8-MG Derivatives when: Developing treatments for multi-drug resistant (MDR) pathogens. The pterin pocket is highly conserved and less prone to mutation than the pABA pocket.
References
-
8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase. Journal of Enzyme Inhibition and Medicinal Chemistry. (2021).[3]
-
Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK. PLoS ONE. (2013).
-
8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase. ResearchGate. (2025).
-
Antibacterial Activity of Sulfonamide Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2016).
Sources
A Senior Application Scientist's Guide to Ensuring Reproducibility in 8-Mercaptoguanine Enzyme Inhibition Assays
For researchers, scientists, and drug development professionals, the quest for novel enzyme inhibitors is a cornerstone of therapeutic advancement. 8-Mercaptoguanine (8-MG), a versatile guanine derivative, has emerged as a promising scaffold for developing inhibitors against critical enzymes, particularly within the folate biosynthesis pathway, making it a key target in antimicrobial research.[1][2] However, the journey from initial hit identification to lead optimization is fraught with challenges, paramount among them being the reproducibility of in vitro enzyme inhibition assays.
This guide provides an in-depth comparison of common assay methodologies for evaluating 8-MG and its analogues. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, offering field-proven insights to establish self-validating, robust, and reproducible assay systems.
The Reproducibility Crisis in Enzymology: A Systemic Challenge
The challenge of reproducibility is not trivial; it is a well-documented issue throughout the sciences.[3] In enzymology, the complexity of biological molecules and their reactions creates numerous potential points of failure.[4] Studies have shown that critical information such as pH, temperature, buffer composition, and precise enzyme concentrations are often missing from published reports, making replication by other researchers difficult, if not impossible.[5]
Enzyme reactions are exquisitely sensitive to their environment.[4][6] Reagents like enzymes and substrates are often biologically derived and can degrade or vary between production batches, leading to significant shifts in assay results.[7] For a compound like 8-mercaptoguanine, which contains a reactive thiol group, the potential for assay artifacts and variability is even more pronounced. Therefore, a systematic approach to assay design and validation is not just recommended; it is essential for generating data that is both reliable and trustworthy.[8][9]
8-Mercaptoguanine: A Chemist's Challenge, An Assayer's Responsibility
8-Mercaptoguanine and its derivatives are potent inhibitors of enzymes like 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK) and dihydropteroate synthase (DHPS), key players in the folate pathway of microorganisms.[1][10] The inhibitory activity of 8-MG is often attributed to its 8-mercapto group, which plays a pivotal role in binding to the enzyme's active site.[1]
However, this critical thiol group is also a source of potential instability and assay interference. Thiol-containing compounds can be susceptible to oxidation, forming disulfides, or may interact with metal ions present in buffers or enzyme preparations.[11][12] This chemical reactivity can lead to a loss of active inhibitor concentration over the course of an experiment or cause non-specific inhibition, creating reproducible but misleading results. The stability of related thiopurine metabolites is known to be sensitive to storage conditions, highlighting the need for careful sample handling.[13]
Therefore, when working with 8-MG, one must consider:
-
Oxidative Stability: The potential for the thiol group to oxidize. The inclusion of reducing agents like Dithiothreitol (DTT) in assay buffers is often necessary, but their concentration must be optimized to prevent interference.
-
Compound Purity and Integrity: Ensuring the starting material is of high purity and has not degraded during storage.
-
Non-specific Interactions: The thiol group can interact with various biological components.[14] Proper controls are needed to distinguish true inhibition from assay artifacts.
Comparative Analysis of Key Assay Formats
The choice of assay is critical and depends on the specific research question, be it high-throughput screening for hit discovery or detailed mechanistic studies for lead characterization.[15]
| Assay Type | Principle | Primary Output | Throughput | Strengths | Considerations for 8-MG |
| Continuous Spectrophotometric/ Fluorometric Assays | Monitors the change in absorbance or fluorescence as a substrate is converted to a product in real-time.[2][16] | Initial reaction rate, IC₅₀ | High | Direct measurement of enzyme activity; suitable for kinetics and HTS.[15] | Potential for 8-MG to interfere with the optical signal (e.g., quenching, absorbance). Requires rigorous controls. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event between the inhibitor and the enzyme.[1] | Binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Low | Provides a complete thermodynamic profile of the binding interaction. Label-free. | Requires larger quantities of pure protein and compound. Sensitive to buffer composition. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor chip surface as the inhibitor binds to an immobilized enzyme.[1][10] | Binding affinity (Kᴅ), association/dissociation rates (kₐ, kᴅ) | Medium | Real-time kinetic data. High sensitivity. Label-free. | Enzyme immobilization can affect activity. Potential for non-specific binding of 8-MG to the chip surface. |
Designing a Self-Validating System: A Protocol for Reproducible 8-MG Inhibition Assays
Achieving reproducibility requires a meticulously planned and controlled experimental workflow.[17] The following protocol for a continuous fluorescence-based assay is designed as a self-validating system, with integrated checkpoints to ensure data integrity.
Core Principle
This protocol measures the activity of an enzyme (e.g., M. tuberculosis dihydroneopterin aldolase, MtFolB) by monitoring the increase in fluorescence as it converts a non-fluorescent substrate (7,8-dihydroneopterin) to a fluorescent product.[2][18] The rate of this increase is proportional to enzyme activity.
Workflow for Establishing a Reproducible Assay
Caption: Key factors influencing assay reproducibility.
Troubleshooting Common Reproducibility Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Drifting IC₅₀ values between experiments | 1. Inconsistent enzyme activity due to freeze-thaw cycles or degradation. 2. Degradation of 8-MG stock solution (oxidation). 3. Variation in substrate concentration. | 1. Use fresh aliquots of enzyme for each experiment; perform enzyme titration regularly. 2. Prepare fresh 8-MG dilutions from a frozen stock for each assay; include DTT in the buffer. 3. Validate substrate concentration and purity. |
| High well-to-well variability (poor Z' factor) | 1. Inaccurate pipetting, especially of small volumes. 2. Inconsistent temperature across the microplate. 3. Reagent instability during the assay run. | 1. Use calibrated pipettes; consider automated liquid handlers for HTS. 2. Allow all reagents and the plate to equilibrate to the assay temperature. 3. Check for enzyme or substrate instability under assay conditions (Selwyn's test). [4] |
| No inhibition observed where expected | 1. Inactive 8-MG (degraded). 2. Enzyme concentration is too high. 3. Assay conditions are not sensitive to the inhibition mode. | 1. Verify compound integrity via analytical methods (e.g., LC-MS). 2. Re-run enzyme titration to ensure the concentration is not excessive. 3. Re-evaluate substrate concentration relative to Kₘ. |
| Inconsistent results with 8-MG derivatives | 1. Different solubility or stability profiles of analogues. 2. Altered mechanism of inhibition (e.g., competitive vs. non-competitive). [16] | 1. Assess the solubility of each new compound in the assay buffer. 2. Perform mechanism-of-action studies (e.g., varying substrate concentration) to understand how each derivative inhibits the enzyme. |
By embracing a systematic and rigorous approach to assay design, validation, and execution, researchers can overcome the inherent challenges of working with inhibitors like 8-mercaptoguanine. The principles and protocols outlined in this guide are intended to foster the generation of high-quality, reproducible data, thereby accelerating the path of drug discovery and development.
References
-
BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]
-
Ar-Fei Chen, et al. (2013). Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK. PLoS ONE. [Link]
-
U. Wittig, et al. (2018). An empirical analysis of enzyme function reporting for experimental reproducibility: missing/incomplete information in published papers. FEBS Letters. [Link]
-
G. Gygli, et al. (2021). On the reproducibility of enzyme reactions and kinetic modelling. ResearchGate. [Link]
-
D. S. R. Angeli, et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
D. S. R. Angeli, et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. ResearchGate. [Link]
-
G. Gygli. (2021). On the reproducibility of enzyme reactions and kinetic modelling. arXiv. [Link]
-
F. Cevrentas, et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. The AAPS Journal. [Link]
-
K. F. Tipton, et al. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. [Link]
-
T. Tekeste & H. Vahrenkamp. (2006). Modeling zinc enzyme inhibition with functional thiolate ligands. Inorganic Chemistry. [Link]
-
G. M. Seabrook, et al. (2017). 8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase. ResearchGate. [Link]
-
D. S. R. Angeli, et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. PubMed. [Link]
-
D. S. R. Angeli, et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. PMC. [Link]
-
F. Cevrentas, et al. (2024). Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. [Link]
-
A. K. Chakraborti, et al. (2003). Thiol-dependent enzymes and their inhibitors: a review. Current Medicinal Chemistry. [Link]
-
M. Clark, et al. (2022). Reproducibility in the Lab: the Proof is in the Protocol. Biotechnology and Genetic Engineering Reviews. [Link]
-
A. Smirnova & D. Matulis. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. [Link]
-
A. Kumar, et al. (2024). Nature-Inspired Gold(I) Complexes as Anticancer Agents: Ligand Design, Structure–Activity Relationships, and Mechanisms. Molecules. [Link]
-
ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? [Link]
-
R. Leung-Toung, et al. (2006). Thiol proteases: inhibitors and potential therapeutic targets. Current Medicinal Chemistry. [Link]
-
M. L. R. de L. Ruiz, et al. (1998). Different effects of thiol and nonthiol ace inhibitors on copper-induced lipid and protein oxidative modification. Biochemical Pharmacology. [Link]
-
H. J. Kim, et al. (2016). Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method. Annals of Laboratory Medicine. [Link]
-
A. A. Gatsalova, et al. (2022). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. International Journal of Molecular Sciences. [Link]
-
S. Patke, et al. (2018). Current Status of Analytical Techniques for Characterization of Protein Stability. BioProcess International. [Link]
-
Linseis. (n.d.). Assessing Protein Stability: Analytical Strategies for Biomolecular Research. [Link]
Sources
- 1. Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. arxiv.org [arxiv.org]
- 5. An empirical analysis of enzyme function reporting for experimental reproducibility: missing/incomplete information in published papers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Modeling zinc enzyme inhibition with functional thiolate ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different effects of thiol and nonthiol ace inhibitors on copper-induced lipid and protein oxidative modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Stability of Thiopurine Metabolites Using a Validated LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thiol-dependent enzymes and their inhibitors: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Molecular Docking Validation: A Comparative Analysis for 8-Mercaptoguanine in the Pterin Pocket
Introduction: Beyond the Score—The Imperative of Docking Validation
Molecular docking is a cornerstone of modern structure-based drug discovery, offering a computationally efficient method to predict the binding orientation and affinity of small molecules within a target's active site.[1][2][3] This predictive power is instrumental in virtual screening, lead optimization, and understanding complex molecular recognition events.[2] However, the in silico nature of these predictions, which rely on scoring functions that are approximations of intricate biophysical interactions, necessitates a rigorous and multi-faceted validation process.[4][5] Without robust validation, docking results remain speculative and can lead to costly and time-consuming failures in downstream experimental assays.[4]
This guide provides a comparative analysis of essential validation methodologies, framed through the specific and highly relevant case of docking 8-mercaptoguanine (8-MG) into the pterin binding pocket. 8-MG is a key chemical scaffold for developing inhibitors against enzymes of the folate biosynthesis pathway, such as Dihydropteroate Synthase (DHPS) and 6-hydroxymethyl-7,8-dihydropterin pyrophosphokinase (HPPK).[6][7][8][9] The pterin pocket, a conserved and structurally rigid site, represents a critical target for overcoming the challenge of antibiotic resistance (e.g., to sulfa drugs).[7][9]
Our objective is to move beyond a simple recitation of steps and delve into the causality behind experimental choices. We will dissect and compare three core validation strategies—redocking, cross-docking, and virtual screening enrichment—to equip researchers with a framework for building self-validating protocols that ensure confidence and reproducibility in their computational findings.
Part I: The Foundational Challenge: Why Validate This System?
Before comparing methodologies, it is crucial to understand the specific challenges and opportunities presented by our model system.
-
The Ligand: 8-Mercaptoguanine (8-MG) 8-MG acts as a pterin substrate mimic.[6] Its isocytosine ring is a close structural analog to the pterin core, and the mercapto-group at the 8-position provides a versatile synthetic handle for chemical elaboration.[6] As a fragment-like molecule, its binding is often characterized by respectable ligand efficiency, but its successful docking requires a protocol sensitive enough to capture key hydrogen bonds and subtle interactions within the binding site.[6][8]
-
The Receptor Pocket: The Pterin Binding Site The pterin pocket is the binding site for pterin-based cofactors, which are essential in a wide range of enzymatic reactions.[10][11] In enzymes like DHPS, this pocket is highly conserved across species and is structurally more rigid than the adjacent p-aminobenzoic acid (pABA) binding site.[7][9] This rigidity makes it an attractive target for structure-based design but also means that a successful docking protocol must accurately model the precise geometry and electrostatics of the pocket.
The core scientific question is therefore not just "does 8-MG dock?", but rather, "Is our chosen docking protocol trustworthy enough to reliably predict the binding mode of 8-MG and its derivatives, and can it distinguish these binders from non-binders?" Answering this requires a multi-pronged validation approach.
Part II: A Comparative Guide to Docking Validation Methodologies
We will now dissect the three fundamental validation techniques. Each serves a distinct purpose, and together they form a comprehensive strategy to build confidence in a docking workflow.
A. Redocking (Self-Docking): The Baseline for Pose Prediction Accuracy
Objective: To assess whether a docking algorithm and its associated scoring function can accurately reproduce the experimentally observed binding pose of a ligand in its cognate receptor.[12][13] This is the most fundamental test of a protocol's geometric accuracy.
Conceptual Workflow: The process involves taking a high-resolution co-crystal structure, separating the ligand and receptor, and then docking the ligand back into the receptor to see how closely the predicted pose matches the original.
Caption: Workflow for the redocking validation method.
Detailed Experimental Protocol (using AutoDock Vina as an example):
-
Obtain Structure: Download a high-resolution (<2.5 Å) crystal structure of your target protein (e.g., E. coli DHPS) complexed with 8-MG or a close analog from the Protein Data Bank (PDB).
-
Protein Preparation:
-
Load the PDB file into a molecular modeling tool (e.g., PyMOL, Chimera, Maestro).[14]
-
Remove all non-essential components: water molecules, ions, and co-solvents.
-
Separate the protein chain(s) from the native ligand. Save the protein to a new PDB file.
-
Using preparation scripts (e.g., from MGLTools for Vina), add polar hydrogens and assign appropriate atomic charges (e.g., Gasteiger charges).[14][15] This results in a PDBQT file for Vina.
-
-
Ligand Preparation:
-
Save the extracted native ligand to a separate file (e.g., MOL2 or SDF).
-
Use a tool like Open Babel or LigPrep to add hydrogens, assign charges, and define rotatable bonds, converting it to the PDBQT format.[14]
-
-
Grid Box Definition: Define the search space for the docking calculation. The grid box should be centered on the position of the native ligand and be large enough to encompass the entire binding site plus a small margin (e.g., a 20x20x20 Å cube).
-
Docking Execution: Run AutoDock Vina using the prepared protein, ligand, and a configuration file specifying the grid box coordinates.[16] Set the exhaustiveness parameter (e.g., 16 or 32) to ensure a thorough search.[14]
-
Analysis:
-
Load the original protein structure and the docked poses output by Vina into a visualization tool.
-
Superimpose the protein backbones to ensure a common frame of reference.
-
Calculate the heavy-atom Root Mean Square Deviation (RMSD) between the top-scoring docked pose and the original crystallographic pose.[17]
-
Data Analysis and Success Criteria:
A successful redocking experiment is typically defined by an RMSD value ≤ 2.0 Å .[17][18][19] For smaller, less flexible ligands like 8-MG, a stricter cutoff of ≤ 1.5 Å is often preferred as a sign of a highly accurate protocol.[12][18] It is crucial to evaluate not only the top-scoring pose but also the RMSD of all generated poses to understand if the scoring function correctly identifies the most accurate one.[13]
| Docking Program | Typical Top Score (Affinity, kcal/mol) | RMSD of Top-Scoring Pose (Å) | Validation Outcome |
| AutoDock Vina | -7.5 | 0.85 | Success |
| GOLD (ChemPLP) | 65.2 | 1.10 | Success |
| Glide (SP) | -8.1 | 0.92 | Success |
| Table 1: Example redocking results for 8-MG in a pterin pocket. Scores are not directly comparable between programs; the key metric is the RMSD. |
B. Cross-Docking: A More Rigorous Test of Protocol Robustness
Objective: To evaluate the ability of a docking protocol to predict the correct binding pose of a ligand in a different conformation of the same receptor, derived from a complex with another ligand.[20] This simulates the real-world scenario where a co-crystal structure of your specific ligand is unavailable.[21][22]
Conceptual Workflow: This method uses a matrix approach, where multiple ligands are docked into multiple, structurally distinct receptor conformations of the same protein.
Caption: Workflow for the cross-docking validation method.
Detailed Experimental Protocol:
-
Select Structures: Identify several high-resolution crystal structures of your target protein, each bound to a different pterin-site inhibitor.
-
Prepare Structures: Prepare all proteins and extract all ligands as described in the redocking protocol.
-
Perform Cross-Docking: Systematically dock each ligand into each non-cognate receptor structure. For example, dock the ligand from PDB structure 'B' into the protein conformation from PDB structure 'A'.
-
Analysis: For each cross-docking run, superimpose the backbone of the receptor structure used for docking (e.g., 'A') onto the backbone of the ligand's native receptor structure (e.g., 'B'). Then, calculate the RMSD between the docked pose of the ligand and its original crystallographic position.
Data Analysis and Success Criteria:
Success is still measured by RMSD < 2.0 Å, but the overall success rate across the matrix is the key indicator.[20] Cross-docking is a much harder test, and success rates are expected to be lower than in redocking. This analysis is exceptionally valuable for identifying which protein conformation is most "promiscuous" or representative, making it the best choice for screening a diverse library of new compounds.[21]
| Receptor PDB | Ligand from PDB A | Ligand from PDB B | Ligand from PDB C | Success Rate |
| PDB A (Self-Dock) | 0.9 Å (Success) | 2.8 Å (Fail) | 1.7 Å (Success) | 67% |
| PDB B | 3.1 Å (Fail) | 1.2 Å (Success) | 3.5 Å (Fail) | 33% |
| PDB C | 1.4 Å (Success) | 1.8 Å (Success) | 1.1 Å (Success) | 100% |
| Table 2: Example cross-docking RMSD matrix. Receptor from PDB C appears to be the most robust for docking multiple ligands. |
C. Virtual Screening Validation: The Test of Discriminatory Power
Objective: To evaluate the ability of the docking protocol to distinguish a small set of known active compounds from a large set of structurally similar but topologically distinct "decoy" molecules.[12][23][24] This directly assesses the primary goal of a virtual screening campaign.
Conceptual Workflow: A library containing known binders and a multitude of decoys is docked. The ranking of the known binders within the overall results is then analyzed to see if the protocol successfully "enriches" them at the top of the list.
Caption: Workflow for a virtual screening enrichment study.
Detailed Experimental Protocol:
-
Assemble Actives: Curate a set of molecules known to bind to the pterin pocket of your target. These can be from literature or internal databases.
-
Generate Decoys: This is a critical step. For each active ligand, generate a set of ~50 decoy molecules. Decoys must have similar physicochemical properties (e.g., molecular weight, cLogP, number of rotatable bonds, hydrogen bond donors/acceptors) but be topologically dissimilar (low Tanimoto similarity to actives).[25][26] Use established resources like the Directory of Useful Decoys, Enhanced (DUD-E) or tools like DecoyFinder.[25][26]
-
Build Database: Combine the actives and decoys into a single library.
-
Perform Virtual Screening: Dock the entire library against the chosen receptor structure (ideally, one validated via redocking and cross-docking) using your protocol.
-
Rank and Analyze: Rank all docked compounds from best score to worst. Calculate the Enrichment Factor (EF) at various percentages of the database, commonly at 1%.
Data Analysis and Success Criteria:
The Enrichment Factor (EF) is the primary metric. An EF > 1.0 demonstrates performance better than random selection. High EF values are desirable as they indicate the scoring function is successfully prioritizing true binders.
The formula for EF at a given percentage (x%) is: EFₓ% = (Hitsₓ% / Nₓ%) / (Hitsₜₒₜₐₗ / Nₜₒₜₐₗ)
Where:
-
Hitsₓ%: Number of active compounds found in the top x% of the ranked database.
-
Nₓ%: Total number of compounds in the top x% of the database.
-
Hitsₜₒₜₐₗ: Total number of active compounds in the entire database.
-
Nₜₒₜₐₗ: Total number of compounds in the entire database.
| % of Database Screened | Actives Found | Total Compounds | Enrichment Factor (EF) | Interpretation |
| 1% | 15 | 26 | 29.4 | Excellent early enrichment |
| 5% | 28 | 128 | 11.0 | Strong enrichment |
| 10% | 37 | 255 | 7.3 | Good enrichment |
| 100% | 50 | 2550 | 1.0 | (Baseline) |
| Table 3: Example enrichment results for a database of 50 actives and 2500 decoys. The protocol shows a strong ability to prioritize active compounds. |
Part III: Synthesis and A Recommended Validation Strategy
No single validation method is sufficient. Each provides a different piece of the puzzle, and a truly trustworthy docking protocol is one that has been pressure-tested from multiple angles.
| Validation Method | Primary Question Answered | Key Strengths | Key Limitations |
| Redocking | Can the protocol reproduce a known binding pose? | Simple, fast, direct measure of geometric accuracy. | "Open-book test"; may not generalize to other ligand or receptor conformations. |
| Cross-Docking | Is the protocol robust to receptor flexibility/conformational changes? | More realistic assessment of performance; helps select the best single receptor structure for screening. | Requires multiple crystal structures; can be computationally intensive. |
| Enrichment Study | Can the protocol distinguish true binders from decoys? | Directly measures the practical utility for virtual screening; assesses the discriminatory power of the scoring function. | Highly dependent on the quality of the active and decoy sets; computationally expensive. |
| Table 4: Comparative summary of molecular docking validation methodologies. |
A Senior Scientist's Recommended Workflow:
-
Foundation (Redocking): Begin by performing redocking with a known co-crystal structure of your target with a relevant pterin-site ligand. Use this to optimize basic docking parameters (e.g., grid size, exhaustiveness) and confirm that your chosen software (e.g., Vina, GOLD, Glide) can handle the fundamental geometry of the binding site.[14][27][28] If this step fails, do not proceed.
-
Robustness (Cross-Docking): If multiple receptor structures are available, perform a cross-docking analysis. This is not just a validation step; it is a critical part of methods development. Use the results to select the single, most representative protein structure that will be used for your larger screening campaign. This minimizes bias introduced by using a single, potentially idiosyncratic, receptor conformation.
-
Prediction (Enrichment): With your optimized parameters and chosen receptor structure, perform a full enrichment study. This is the ultimate benchmark. A strong enrichment factor provides the highest level of confidence that your protocol has genuine predictive power and that the top-scoring hits from your subsequent virtual screen of novel compounds are worthy of experimental follow-up.
By systematically applying this multi-layered validation approach, you transition from generating docking scores to producing validated, trustworthy, and actionable scientific insights.
References
- Li, J., Ehlers, T., Sutter, J., Varma-O'Brien, S., & Kirchmair, J. (2009). CAESAR: A new consensus scoring function for virtual screening.
- Jones, G., Willett, P., Glen, R. C., Leach, A. R., & Taylor, R. (1997). Development and validation of a genetic algorithm for flexible docking. Journal of Molecular Biology.
- Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- Various Authors. (2017).
-
Mysinger, M. M., Carchia, M., Irwin, J. J., & Shoichet, B. K. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry. [Link]
- Genomatics Bioinformatics Team. (2026). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026.
-
CCDC. (2025). GOLD: The All In One Molecular Docking Package. Cambridge Crystallographic Data Centre. [Link]
- BenchChem. (2025). A Researcher's Guide to Cross-Validating Molecular Docking with Experimental Binding Assays. BenchChem.
-
Anderson, A. C. (2007). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling. [Link]
- Deshmukh, H. S., et al. (2025). Precision in Binding: An Insightful Review on Molecular Docking Techniques and their Applications.
-
Imrie, F., Bradley, A. R., van der Schaar, M., & Deane, C. M. (2021). Generating property-matched decoy molecules using deep learning. Briefings in Bioinformatics. [Link]
-
Huang, N., & Shoichet, B. K. (2007). Decoys for Docking. Journal of Medicinal Chemistry. [Link]
-
Chapellet, C., Le Guilloux, V., & Tufféry, P. (2018). Decoys Selection in Benchmarking Datasets: Overview and Perspectives. Frontiers in Chemistry. [Link]
-
Cereto-Massagué, A., et al. (2012). DecoyFinder: a tool for building target-specific decoy sets. Bioinformatics. [Link]
- BigChem. Structure-Based Virtual Screening. BigChem.
-
CCDC. Protein–Ligand Docking with GOLD. Cambridge Crystallographic Data Centre. [Link]
-
Scripps Research. AutoDock Vina Documentation. The Scripps Research Institute. [Link]
-
Schrödinger. Glide. Schrödinger. [Link]
- Kumar, A., & Singh, J. (2025). A Comprehensive Review on Molecular Docking in Drug Discovery. Journal of Drug Delivery and Therapeutics.
- Genophore. (2024). Beyond RMSD: What Are the 8 Chemical and Physical Criteria Needed to Evaluate Ligand Docking Methods? Genophore Blog.
-
Rangaraju, A., & Rao, A. V. A REVIEW ON MOLECULAR DOCKING – Novel tool in drug design and analysis. Journal of Harmonized Research in Pharmacy. [Link]
-
Molecular Docking using GOLD. (2021). YouTube. [Link]
-
AutoDock Vina Video Tutorial. (2014). YouTube. [Link]
-
Schrödinger. Docking and scoring. Schrödinger. [Link]
-
Koes, D., & Camacho, C. J. (2014). Cross-docking benchmark for automated pose and ranking prediction of ligand binding. Journal of Computational Chemistry. [Link]
-
Wibowo, Y. H., et al. (2022). Analysis of Molecular Docking and Dynamics Simulation of Mahogany (Swietenia macrophylla King) Compounds Against the PLpro Enzyme of SARS-CoV-2. Journal of Computational and Theoretical Nanoscience. [Link]
-
Warren, G. L., et al. (2007). Lessons in Molecular Recognition. 2. Assessing and Improving Cross-Docking Accuracy. Journal of Medicinal Chemistry. [Link]
- MSU. Lessons from Docking Validation.
-
Faiza, M. (2020). How to perform virtual screening using Autodock Vina? Bioinformatics Review. [Link]
-
SAMSON Documentation Center. Dock ligands and libraries of ligands with AutoDock Vina Extended. SAMSON. [Link]
-
Kellenberger, E., et al. (2006). On Evaluating Molecular-Docking Methods for Pose Prediction and Enrichment Factors. Journal of Chemical Information and Modeling. [Link]
-
Allen, B. C., et al. (2024). Cross-Species Molecular Docking Method to Support Predictions of Species Susceptibility to Chemical Effects. Environmental Health Perspectives. [Link]
- Deshmukh, H. S., et al. (2025). Review on the Evolving Landscape of Molecular Docking in Drug Discovery. Asian Journal of Research in Pharmaceutical Sciences.
-
Huang, N., Shoichet, B. K., & Irwin, J. J. (2006). Benchmarking Sets for Molecular Docking. Journal of Medicinal Chemistry. [Link]
-
Pérez-Villanueva, J., et al. (2018). Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data? Molecules. [Link]
-
Gáspár, A., et al. (2022). Insights into Molecular Structure of Pterins Suitable for Biomedical Applications. International Journal of Molecular Sciences. [Link]
-
Mateev, E., et al. (2023). Validation through re-docking, cross-docking and ligand enrichment in various well-resoluted mao-b receptors. ResearchGate. [Link]
-
A REVIEW ON MOLECULAR DOCKING AND ITS APPLICATION. (2024). ResearchGate. [Link]
-
Basran, J., & Hille, R. (2014). Pterin chemistry and its relationship to the molybdenum cofactor. Coordination Chemistry Reviews. [Link]
-
Pterin. Wikipedia. [Link]
-
Abel, R., et al. (2025). Glide WS: Methodology and Initial Assessment of Performance for Docking Accuracy and Virtual Screening. ChemRxiv. [Link]
-
Chhabra, S., et al. (2018). 8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase. Chemistry – A European Journal. [Link]
-
Chhabra, S., et al. (2018). 8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase. ResearchGate. [Link]
-
Goto, M., et al. (2023). Crystal structure of ricin toxin A chain complexed with a highly potent pterin-based small-molecular inhibitor. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Chhabra, S., et al. (2013). Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK. PLOS ONE. [Link]
-
Chhabra, S., et al. (2018). 8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase. PubMed. [Link]
-
Panecka-Hofman, J., et al. (2023). Structure and dynamics of pteridine reductase 1: the key phenomena relevant to enzyme function and drug design. Journal of Molecular Modeling. [Link]
-
How to Perform Ligand Docking in Maestro | Complete Glide Docking Tutorial (Step-by-Step). (2026). YouTube. [Link]
-
da Silva, C. H. T. P., et al. (2021). 8-Mercaptoguanine-based inhibitors of Mycobacterium tuberculosis dihydroneopterin aldolase: synthesis, in vitro inhibition and docking studies. Scientific Reports. [Link]
Sources
- 1. sarpublication.com [sarpublication.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Decoys for Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Chemical Space around 8-Mercaptoguanine as a Route to New Inhibitors of the Folate Biosynthesis Enzyme HPPK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 8-Mercaptoguanine Derivatives as Inhibitors of Dihydropteroate Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Insights into Molecular Structure of Pterins Suitable for Biomedical Applications [mdpi.com]
- 11. Pterin chemistry and its relationship to the molybdenum cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 14. GIL [genomatics.net]
- 15. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 16. youtube.com [youtube.com]
- 17. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 18. researchgate.net [researchgate.net]
- 19. Is It Reliable to Take the Molecular Docking Top Scoring Position as the Best Solution without Considering Available Structural Data? [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cross‐docking benchmark for automated pose and ranking prediction of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bigchem.eu [bigchem.eu]
- 24. Benchmarking Sets for Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. DecoyFinder | Datasets2Tools [maayanlab.cloud]
- 27. users.cs.duke.edu [users.cs.duke.edu]
- 28. schrodinger.com [schrodinger.com]
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